molecular formula C24H29ClN2O3 B605187 ADL-5747 CAS No. 1187653-56-0

ADL-5747

Cat. No.: B605187
CAS No.: 1187653-56-0
M. Wt: 428.9 g/mol
InChI Key: XROFSGVHHSJMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ADL-5747 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Properties

CAS No.

1187653-56-0

Molecular Formula

C24H29ClN2O3

Molecular Weight

428.9 g/mol

IUPAC Name

N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide;hydrochloride

InChI

InChI=1S/C24H28N2O3.ClH/c1-3-26(4-2)23(28)17-9-10-18(21(27)15-17)20-16-24(11-13-25-14-12-24)29-22-8-6-5-7-19(20)22;/h5-10,15-16,25,27H,3-4,11-14H2,1-2H3;1H

InChI Key

XROFSGVHHSJMMG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC=C42)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-4856881;  PF-04856881;  PF4856881;  PF04856881;  PF 4856881;  PF 04856881; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ADL-5747 in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ADL-5747, a novel δ-opioid agonist, in the context of neuropathic pain. The information is compiled from preclinical studies and is intended to inform researchers, scientists, and professionals involved in drug development.

Introduction

This compound, chemically known as N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl)benzamide, is a novel, orally bioavailable δ-opioid agonist.[1][2] It has demonstrated significant analgesic effects in animal models of chronic pain, including neuropathic and inflammatory pain, positioning it as a potential therapeutic agent for these conditions.[1][2][3] This document details the core mechanism of action, supported by quantitative data from key preclinical experiments.

Core Mechanism of Action: Selective δ-Opioid Receptor Agonism

The primary mechanism of action of this compound in mitigating neuropathic pain is its function as a selective agonist for the δ-opioid receptor (DOR).[1][2] Opioid receptors, including μ (MOR), δ (DOR), and κ (KOR), are G-protein coupled receptors that modulate nociceptive signaling.[4] While traditional opioids like morphine primarily target MOR, they are often associated with significant side effects. Selective DOR agonists like this compound are being explored for their potential to provide analgesia with an improved side-effect profile.[5]

This compound's analgesic effects are predominantly mediated by the activation of DORs expressed on peripheral Nav1.8-positive neurons.[1][2][3] These neurons are crucial for sensing noxious stimuli, and their modulation by this compound leads to a reduction in pain hypersensitivity.[1]

A key characteristic of this compound is its suggested agonist-biased activity.[1][2][3] Unlike the prototypical δ-agonist SNC80, this compound does not induce hyperlocomotion or in vivo receptor internalization, two common effects associated with DOR activation by SNC80.[1][2][3] This biased signaling may contribute to a more favorable therapeutic window.

Signaling Pathway of this compound in Peripheral Nociceptive Neurons

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADL5747 This compound DOR δ-Opioid Receptor (DOR) ADL5747->DOR Binds and Activates G_protein G-protein Activation DOR->G_protein Initiates Nav18 Nav1.8 Channel Reduced_Excitability Reduced Neuronal Excitability Nav18->Reduced_Excitability Contributes to Signaling_Cascade Downstream Signaling (e.g., ↓ cAMP, ↓ Ca²⁺ influx) G_protein->Signaling_Cascade Leads to Signaling_Cascade->Nav18 Modulates Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: this compound binds to DOR on peripheral neurons, initiating a signaling cascade that reduces neuronal excitability and leads to analgesia.

Quantitative Data from Preclinical Studies

The analgesic efficacy of this compound has been quantified in mouse models of inflammatory and neuropathic pain.

Table 1: Analgesic Effects of this compound in a Neuropathic Pain Model

Compound Dose (mg/kg) Pain Model Effect Duration of Action
This compoundOptimal dose (not specified)Sciatic Nerve Ligation (SNL)Efficiently reversed mechanical allodyniaTerminated at 4 hours post-administration
SNC80 (control)5Sciatic Nerve Ligation (SNL)Significantly reduced mechanical allodyniaShorter than this compound

Data extracted from studies on mouse models.[1]

Table 2: Pharmacokinetic Properties

Compound Species Half-life (t½) Bioavailability
This compoundRat12.2 hoursGood oral bioavailability
ADL-5859Rat5.1 hoursGood oral bioavailability

Pharmacokinetic data contributes to the longer duration of action observed for this compound.[1]

Table 3: Comparison of In Vivo Effects with SNC80

Effect This compound (30 mg/kg) SNC80 (5 mg/kg)
Analgesia in Neuropathic PainYesYes
HyperlocomotionNo effectSignificant induction
Receptor Internalization (in vivo)Not inducedInduced

This comparison highlights the biased agonism of this compound.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings.

4.1. Animal Models of Pain

  • Sciatic Nerve Ligation (SNL) Model of Neuropathic Pain: This model was used to induce mechanical allodynia, a key feature of neuropathic pain. The procedure involves the tight ligation of the sciatic nerve in mice.[1][2][3]

  • Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain: CFA is injected into the paw of mice to induce a localized inflammation and subsequent mechanical allodynia.[1][2][3]

4.2. Assessment of Analgesia

  • Mechanical Sensitivity: Mechanical allodynia was assessed using von Frey filaments. The paw withdrawal threshold in response to the application of filaments of varying stiffness was measured. A significant increase in the withdrawal threshold after drug administration indicates an analgesic effect.[1]

4.3. Genetic Models

  • δ-Opioid Receptor Constitutive Knockout (KO) Mice: These mice lack the δ-opioid receptor. The absence of an analgesic effect from this compound in these mice confirms that its action is mediated through this receptor.[1][2]

  • Conditional Knockout (cKO) Mice: In these mice, the δ-opioid receptor was specifically deleted in peripheral Nav1.8-expressing neurons. The significantly diminished analgesic effect of this compound in these mice points to the crucial role of DORs on these specific peripheral neurons.[1][2]

Experimental Workflow for Assessing this compound Analgesia

cluster_setup Experimental Setup cluster_treatment Treatment and Measurement cluster_analysis Data Analysis and Conclusion Pain_Model Induce Pain Model (e.g., SNL) Animal_Groups Prepare Animal Groups (WT, KO, cKO) Drug_Admin Administer this compound or Vehicle Animal_Groups->Drug_Admin Behavioral_Test Measure Mechanical Sensitivity (von Frey) Drug_Admin->Behavioral_Test Data_Analysis Analyze Paw Withdrawal Thresholds Behavioral_Test->Data_Analysis Conclusion Determine Analgesic Effect and Mechanism Data_Analysis->Conclusion

References

In Vivo Efficacy of ADL-5747 in Inflammatory Pain Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo efficacy of ADL-5747, a novel δ-opioid receptor agonist, in preclinical models of inflammatory pain. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to support further research and development in pain therapeutics.

Introduction

This compound is a selective, non-peptidic δ-opioid receptor agonist that has demonstrated significant analgesic properties in animal models of chronic pain.[1][2] Unlike traditional μ-opioid receptor agonists, which are associated with a range of undesirable side effects, δ-opioid receptor agonists like this compound offer a promising alternative for the management of inflammatory pain with a potentially improved safety profile.[1] This guide focuses on the preclinical evidence supporting the efficacy of this compound in the Complete Freund's Adjuvant (CFA)-induced model of inflammatory pain, a widely used and well-characterized animal model that mimics many aspects of chronic inflammatory conditions in humans.[1][3]

Core Mechanism of Action

This compound exerts its analgesic effects primarily through the activation of δ-opioid receptors, which are G-protein coupled receptors (GPCRs).[1][4] These receptors are coupled to inhibitory G-proteins (Gαi/o).[4][5] Upon agonist binding, the G-protein is activated, leading to the dissociation of the Gα and Gβγ subunits.[5][6] These subunits then modulate downstream effector systems, resulting in a reduction in neuronal excitability and nociceptive signaling.[5]

Key downstream effects of δ-opioid receptor activation include:

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]

  • Modulation of ion channels: This includes the inhibition of voltage-gated calcium channels (Ca2+) and the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs).[5]

The net effect of these signaling events is a hyperpolarization of the neuronal membrane and a reduction in the release of neurotransmitters involved in pain transmission.[5] Notably, the analgesic effects of this compound in inflammatory pain are largely mediated by δ-opioid receptors expressed on peripheral Nav1.8-positive sensory neurons.[1]

Delta-Opioid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound DOR δ-Opioid Receptor (DOR) This compound->DOR Binds to G-Protein Gαi/o | Gβγ DOR->G-Protein Activates G_alpha Gαi/o-GTP G-Protein->G_alpha G_beta_gamma Gβγ G-Protein->G_beta_gamma AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP Reduces production of Ca_Channel Ca2+ Channel Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx K_Channel K+ Channel (GIRK) K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux G_alpha->AC Inhibits G_beta_gamma->Ca_Channel Inhibits G_beta_gamma->K_Channel Activates Analgesia Analgesic Effect (Reduced Neuronal Excitability) cAMP->Analgesia Ca_Influx->Analgesia K_Efflux->Analgesia

Caption: Simplified signaling pathway of this compound via the δ-opioid receptor.

In Vivo Efficacy Data

The efficacy of this compound in reducing inflammatory pain has been demonstrated in the CFA-induced inflammatory pain model in mice.[1] Mechanical allodynia, a key symptom of inflammatory pain, was assessed using the von Frey test.[1]

Dose-Dependent Reversal of Mechanical Allodynia

This compound produced a significant, dose-dependent reversal of mechanical allodynia in mice with CFA-induced inflammation.[1] The peak efficacy was observed within the 30 to 100 mg/kg dose range.[1] The analgesic effect of this compound was still present at 120 minutes post-administration, with the effect terminating at 4 hours.[1]

CompoundDose (mg/kg)Time Post-Administration (min)% Reversal of Mechanical Allodynia (Mean ± SEM)Statistical Significance (vs. Vehicle)
This compound 1060~25%*
3060~75%
10060~80%
SNC80 145~20%Not Significant
(Reference)545~100%
1045~90%

Data are estimated from graphical representations in Nozaki et al., 2012 and presented for comparative purposes.[1]

  • P < 0.05, ** P < 0.001, one-way ANOVA followed by Bonferroni post hoc test.[1]*

Comparative Efficacy with SNC80

SNC80, a well-characterized δ-opioid agonist, was used as a reference compound.[1] While SNC80 showed a complete reversal of allodynia at a lower dose (5 mg/kg), its effect was shorter-lived, disappearing within 2 hours.[1] In contrast, this compound demonstrated a more sustained analgesic effect.[1]

Experimental Protocols

The following protocols are based on the methodologies described in the key in vivo efficacy studies of this compound.[1]

CFA-Induced Inflammatory Pain Model

This model is used to induce a persistent inflammatory state in the hind paw of mice, leading to the development of mechanical allodynia and thermal hyperalgesia.

  • Animals: C57BL6/J × SV129Pas wild-type mice are used.[1]

  • Induction of Inflammation: A subcutaneous injection of 20 μl of Complete Freund's Adjuvant (CFA; 1 mg/ml) is administered into the plantar surface of the right hind paw.[2]

  • Pain Behavior Assessment: Mechanical allodynia is typically assessed 3-7 days post-CFA injection, allowing for the full development of the inflammatory response.[7]

Assessment of Mechanical Allodynia (Von Frey Test)

The von Frey test is a standard method for assessing mechanical sensitivity in rodents.

  • Acclimation: Mice are placed in individual compartments on an elevated mesh floor and allowed to acclimate for at least 30 minutes before testing.

  • Filament Application: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the CFA-injected paw.[1]

  • Response Measurement: A positive response is defined as a sharp withdrawal of the paw. The 50% paw withdrawal threshold is determined using the up-down method.[1]

Drug Administration
  • Compound Preparation: this compound and SNC80 are dissolved in a suitable vehicle (e.g., saline).

  • Route of Administration: The compounds are administered via intraperitoneal (i.p.) injection.

  • Dosing and Timing: Doses ranging from 10 to 100 mg/kg for this compound and 1 to 10 mg/kg for SNC80 are used.[1] Behavioral testing is conducted at specific time points post-administration (e.g., 60 minutes for this compound and 45 minutes for SNC80) to capture the peak effect.[1]

Experimental Workflow cluster_Phase1 Phase 1: Induction of Inflammatory Pain cluster_Phase2 Phase 2: Drug Administration and Behavioral Testing cluster_Phase3 Phase 3: Data Analysis Animal_Selection Select Mice (C57BL6/J × SV129Pas) CFA_Injection Induce Inflammation (CFA injection into hind paw) Animal_Selection->CFA_Injection Development Allow for Pain Development (3-7 days) CFA_Injection->Development Baseline_Test Baseline Von Frey Test Development->Baseline_Test Drug_Admin Administer this compound or SNC80 (i.p. injection) Baseline_Test->Drug_Admin Post_Drug_Test Post-Administration Von Frey Test (45-60 min) Drug_Admin->Post_Drug_Test Data_Collection Collect Paw Withdrawal Threshold Data Post_Drug_Test->Data_Collection Analysis Analyze Dose-Response Relationship and Time Course Data_Collection->Analysis Conclusion Determine Efficacy of this compound Analysis->Conclusion

Caption: Workflow for assessing this compound efficacy in the CFA model.

Conclusion

The preclinical data strongly support the in vivo efficacy of this compound as a potent analgesic in a model of inflammatory pain. Its δ-opioid receptor-mediated mechanism of action, coupled with a sustained duration of effect, positions this compound as a promising candidate for the development of novel pain therapeutics. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of pain drug discovery and development. Further investigation into the long-term efficacy and safety profile of this compound is warranted.

References

An In-Depth Technical Guide on ADL-5747 as a Biased Agonist at the Delta-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADL-5747 is a novel, selective, and orally bioavailable non-peptidic agonist for the delta-opioid receptor (DOR) that has demonstrated significant analgesic properties in preclinical models of chronic inflammatory and neuropathic pain. A compelling body of evidence suggests that this compound functions as a biased agonist, preferentially activating G-protein-mediated signaling pathways responsible for analgesia while avoiding the recruitment of β-arrestin. This biased activity is evidenced by the absence of typical DOR-mediated adverse effects, such as hyperlocomotion and significant receptor internalization, which are observed with the prototypical DOR agonist SNC80. This technical guide provides a comprehensive overview of this compound, summarizing its pharmacological profile, detailing the experimental protocols used to characterize its biased agonism, and visualizing the relevant signaling pathways and experimental workflows.

Introduction to Biased Agonism at the Delta-Opioid Receptor

The delta-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a promising therapeutic target for the treatment of chronic pain and mood disorders.[1] Upon activation by an agonist, the DOR can initiate downstream signaling through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.

The G-protein-dependent pathway is primarily associated with the therapeutic analgesic effects of DOR agonists.[2] This pathway involves the coupling of the activated receptor to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.

The β-arrestin-dependent pathway , on the other hand, is implicated in receptor desensitization, internalization, and the initiation of distinct signaling cascades that may contribute to the development of tolerance and certain side effects.[3][4] Agonists that potently recruit β-arrestin, such as SNC80, often lead to rapid receptor internalization and can induce adverse effects like convulsions at higher doses.[4][5]

Biased agonism , also known as functional selectivity, describes the ability of a ligand to stabilize a specific conformation of a receptor, thereby preferentially activating one signaling pathway over another.[2] In the context of the DOR, a G-protein biased agonist would ideally elicit robust analgesia with a reduced liability for the adverse effects associated with β-arrestin recruitment. This compound has emerged as a promising candidate exhibiting such a profile.[6][7][8]

Pharmacological Profile of this compound

This compound, chemically identified as N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl)benzamide, is a potent and selective DOR agonist.[6][9] While specific in vitro quantitative data on its binding affinity (Ki) and potency (EC50) and efficacy (Emax) for G-protein activation and β-arrestin recruitment are not publicly available in detail, published research confirms its nanomolar affinity and signaling potency at the DOR.[6] In vivo studies provide strong evidence for its biased agonism when compared to the prototypical DOR agonist, SNC80.

Data Presentation

The following tables summarize the available pharmacological data for this compound and the reference agonist SNC80.

Table 1: In Vitro Pharmacological Profile at the Delta-Opioid Receptor

LigandBinding Affinity (Ki)G-Protein Activation (GTPγS)β-Arrestin Recruitment
This compound Nanomolar affinity[6]Potent agonist[6]Weak or no recruitment inferred from in vivo studies[6][7][8]
SNC80 ~1.7 nM[10]EC50: ~32-52.8 nM[11][12]Potent recruitment[4]

Note: Specific quantitative values for this compound are not available in the reviewed public literature.

Table 2: In Vivo Pharmacological Profile in Rodent Models

LigandAnalgesia (Chronic Pain Models)Locomotor ActivityReceptor Internalization
This compound Efficacious[6][7]No significant change[6][7]Not observed[6][7][8]
SNC80 Efficacious[6]Significant hyperlocomotion[6]Robust internalization[5][6]

Signaling Pathways and Experimental Workflows

Delta-Opioid Receptor Signaling Pathways

The following diagram illustrates the divergent signaling pathways of the delta-opioid receptor upon activation by a biased versus a non-biased agonist.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Agonist DOR Delta-Opioid Receptor Agonist->DOR Binding G_protein Gi/o Protein DOR->G_protein This compound (Biased Agonist) SNC80 (Full Agonist) Beta_Arrestin β-Arrestin DOR->Beta_Arrestin SNC80 (Full Agonist) Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Internalization Receptor Internalization Beta_Arrestin->Internalization Other_Signaling Other Signaling (e.g., MAPK) Beta_Arrestin->Other_Signaling Side_Effects Potential Side Effects & Tolerance Internalization->Side_Effects Other_Signaling->Side_Effects

DOR Signaling Pathways
Experimental Workflow for Assessing Biased Agonism

The characterization of a biased agonist like this compound involves a series of in vitro and in vivo assays to quantify its effects on different signaling pathways.

cluster_0 In Vitro Assays cluster_1 In Vivo Assays Binding Radioligand Binding Assay (Determine Ki) G_Protein [35S]GTPγS Binding Assay (G-Protein Activation - EC50, Emax) Binding->G_Protein Arrestin β-Arrestin Recruitment Assay (e.g., PathHunter - EC50, Emax) Binding->Arrestin Analgesia_Assay Analgesia Models (e.g., CFA, SNL) G_Protein->Analgesia_Assay Locomotor_Assay Locomotor Activity Test Arrestin->Locomotor_Assay Internalization_Assay Receptor Internalization Assay Arrestin->Internalization_Assay

Workflow for Biased Agonism Assessment

Detailed Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for the delta-opioid receptor.

  • Materials:

    • Cell membranes expressing the delta-opioid receptor (e.g., from CHO-DOR cells).

    • Radioligand, such as [³H]naltrindole or [³H]DPDPE.

    • Test compound (this compound) and reference compound (SNC80).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding determinator (e.g., 10 µM naloxone).

    • Glass fiber filters and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Protocol:

    • Prepare serial dilutions of the test and reference compounds.

    • In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the unlabeled compound.

    • For total binding wells, add buffer instead of unlabeled compound. For non-specific binding wells, add a high concentration of naloxone.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay (G-Protein Activation)

This functional assay measures the activation of G-proteins following receptor stimulation.

  • Materials:

    • Cell membranes expressing the delta-opioid receptor.

    • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

    • GDP.

    • Test compound (this compound) and reference compound (SNC80).

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • Non-specific binding determinator (e.g., 10 µM unlabeled GTPγS).

  • Protocol:

    • Prepare serial dilutions of the test and reference compounds.

    • In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the agonist.

    • Incubate for 15-20 minutes at 30°C.

    • Add [³⁵S]GTPγS to initiate the binding reaction.

    • Incubate for an additional 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

    • Generate dose-response curves to determine the EC50 (potency) and Emax (efficacy) for G-protein activation.

β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter)

This assay quantifies the recruitment of β-arrestin to the activated receptor.

  • Principle: The PathHunter assay utilizes enzyme fragment complementation. The DOR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal upon substrate addition.

  • Protocol (Agonist Mode):

    • Plate PathHunter cells stably co-expressing the tagged DOR and β-arrestin in a 384-well plate and incubate overnight.

    • Prepare serial dilutions of the test and reference compounds.

    • Add the compounds to the cells and incubate for 90 minutes at 37°C.

    • Add the PathHunter detection reagents.

    • Incubate for 60 minutes at room temperature.

    • Read the chemiluminescent signal using a plate reader.

    • Generate dose-response curves to determine the EC50 and Emax for β-arrestin recruitment.

In Vivo Locomotor Activity Test

This behavioral assay assesses the stimulant or depressant effects of a compound on spontaneous movement.

  • Materials:

    • Rodents (mice or rats).

    • Locomotor activity chambers equipped with infrared beams to detect movement.

    • Test compound (this compound) and reference compound (SNC80) formulated for in vivo administration.

  • Protocol:

    • Habituate the animals to the testing room and locomotor chambers for at least 30-60 minutes before the experiment.

    • Administer the test compound, reference compound, or vehicle to the animals.

    • Immediately place each animal in a locomotor activity chamber.

    • Record locomotor activity (e.g., distance traveled, number of beam breaks) over a set period (e.g., 90-120 minutes).

    • Analyze the data to compare the effects of the different treatments on locomotor activity.

In Vivo Receptor Internalization Assay

This assay visualizes and quantifies the movement of receptors from the cell surface to the interior of the cell following agonist treatment.

  • Methodology: This can be performed using knock-in mice expressing a fluorescently tagged delta-opioid receptor (e.g., DOR-eGFP).[6]

  • Protocol:

    • Administer the test compound, reference compound, or vehicle to the DOR-eGFP mice.

    • After a specified time (e.g., 30-60 minutes), perfuse the animals and collect brain tissue or dorsal root ganglia.

    • Prepare tissue sections for microscopy.

    • Using confocal microscopy, visualize the subcellular localization of the DOR-eGFP. Cell surface receptors will show a distinct membrane fluorescence, while internalized receptors will appear as intracellular puncta.

    • Quantify the degree of internalization by measuring the fluorescence intensity within the cytoplasm compared to the cell membrane in a sufficient number of neurons.

Conclusion

This compound represents a significant advancement in the development of delta-opioid receptor agonists. Its characterization as a biased agonist, promoting analgesia through G-protein signaling while minimizing β-arrestin recruitment and its associated downstream effects, highlights a promising strategy for developing safer and more effective analgesics. The lack of hyperlocomotion and receptor internalization in vivo strongly supports its biased profile.[6][7] Further elucidation of the precise quantitative measures of its bias will be invaluable for the continued development of functionally selective opioids for the treatment of chronic pain.

References

The Pharmacokinetics and Oral Bioavailability of ADL-5747: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADL-5747 is a novel, potent, and selective δ-opioid receptor agonist that has been investigated for its analgesic properties. A key characteristic of this compound is its favorable oral bioavailability, a significant advantage in drug development. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and oral bioavailability of this compound, based on preclinical studies. It details the experimental protocols used in these studies and presents the quantitative data in a structured format. Furthermore, this guide illustrates the proposed signaling pathway of this compound, highlighting its mechanism as a biased agonist.

Introduction

This compound emerged as a promising candidate for the treatment of chronic pain, demonstrating efficacy in animal models of both inflammatory and neuropathic pain.[1][2] Its mechanism of action is centered on the activation of δ-opioid receptors, particularly those expressed on peripheral Nav1.8-positive neurons.[1][2] A distinguishing feature of this compound is its apparent biased agonism. Unlike traditional δ-opioid agonists such as SNC80, this compound does not appear to induce receptor internalization or hyperlocomotion in preclinical models, suggesting a preferential activation of G-protein signaling pathways over β-arrestin pathways.[1][2] This biased signaling profile is of significant interest as it may lead to a better side-effect profile. The development of this compound was reportedly halted in Phase II clinical trials, the specific reasons for which are not publicly detailed.[3]

Pharmacokinetics of this compound

Preclinical studies in rats and dogs have provided initial insights into the pharmacokinetic profile of this compound. The compound is noted for its "good oral bioavailability," although specific percentages are not consistently reported in the available literature.[1][2]

Quantitative Pharmacokinetic Data
ParameterSpeciesValueReference
Half-life (t½) Rat, Dog12.2 hours[1]
Oral Bioavailability RatGood[1][2]

Note: The term "Good" for oral bioavailability is qualitative as provided in the source material. Specific percentages are not available.

Experimental Protocols

This section details the methodologies employed in the preclinical studies that form the basis of our current understanding of this compound's pharmacokinetics and mechanism of action.

Animal Models and Drug Administration
  • Species: Studies have utilized mice, rats, and dogs.[1]

  • Route of Administration (Oral): For oral administration in mice, this compound was delivered via oral gavage.[1]

  • Vehicle: The vehicle used for oral administration was a solution of 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80 in distilled water.[1]

  • Dosage (Analgesia Studies in Mice): Doses ranged from 10 mg/kg to 100 mg/kg for systemic administration to assess analgesic effects.[1]

  • Route of Administration (Local): For local administration studies, this compound was injected intraplantarly.[1]

Bioanalytical Method for Quantification

While a specific, validated bioanalytical method for this compound is not detailed in the available literature, the common methodology for quantifying small molecules in plasma for pharmacokinetic studies is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The general workflow for such a method is outlined below.

plasma Plasma Sample Collection extraction Liquid-Liquid or Solid-Phase Extraction plasma->extraction Protein Precipitation lc LC Separation extraction->lc Injection ms MS/MS Detection lc->ms Ionization quant Quantification ms->quant Data Analysis

A typical bioanalytical workflow for drug quantification.
Pharmacokinetic Data Analysis

The pharmacokinetic parameters were determined from the plasma concentration-time data. The analysis mentioned in the literature involved repeated-measures ANOVA followed by Student's t-test for comparing different time points.[1]

Mechanism of Action and Signaling Pathway

This compound is a selective agonist for the δ-opioid receptor. Its analgesic effects are primarily mediated through the activation of these receptors on peripheral Nav1.8-expressing sensory neurons.[1][2] A crucial aspect of this compound's pharmacology is its biased agonism.

Biased Agonism of this compound

This compound preferentially activates G-protein-mediated signaling pathways over the β-arrestin pathway. This is in contrast to agonists like SNC80, which robustly recruit β-arrestin, leading to receptor internalization and potentially contributing to certain side effects. The lack of receptor internalization and hyperlocomotion observed with this compound is attributed to this biased signaling.[1][2]

The following diagram illustrates the proposed biased agonist signaling pathway of this compound at the δ-opioid receptor.

cluster_membrane Cell Membrane receptor δ-Opioid Receptor G_protein G-protein Activation (Gi/Go) receptor->G_protein Favored Pathway beta_arrestin β-Arrestin Recruitment (Minimal) receptor->beta_arrestin Disfavored Pathway ADL5747 This compound ADL5747->receptor analgesia Analgesia G_protein->analgesia no_internalization No Receptor Internalization beta_arrestin->no_internalization

Biased agonism of this compound at the δ-opioid receptor.
Logical Relationship in Experimental Workflow for Efficacy

The following diagram outlines the logical workflow of the in vivo experiments conducted to establish the efficacy and mechanism of this compound.

pain_model Induce Pain Model (e.g., Inflammatory, Neuropathic) treatment Administer this compound (Oral Gavage) pain_model->treatment ko_model Utilize δ-Opioid Receptor Knockout Mice pain_model->ko_model assessment Assess Analgesic Effect treatment->assessment conclusion Conclusion: Analgesia is δ-Opioid Receptor-Mediated assessment->conclusion ko_assessment Assess Analgesic Effect in KO Mice ko_model->ko_assessment ko_assessment->conclusion

Experimental workflow for assessing this compound efficacy.

Conclusion

This compound is a δ-opioid receptor agonist with demonstrated preclinical analgesic efficacy and good oral bioavailability. Its unique biased agonism, favoring G-protein signaling over β-arrestin pathways, represents a significant area of interest for the development of opioids with improved safety profiles. While detailed quantitative pharmacokinetic data remains limited in the public domain, the available information provides a solid foundation for understanding the basic pharmacokinetic properties and mechanism of action of this compound. Further disclosure of clinical trial data would be necessary for a more complete assessment of its pharmacokinetic profile in humans.

References

An In-Depth Technical Guide to the Effects of ADL-5747 on Delta-Opioid Receptor Internalization and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADL-5747, N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl)benzamide, is a novel, selective, and orally bioavailable non-peptidic agonist for the delta-opioid receptor (DOR). Developed for the potential treatment of chronic pain, this compound has demonstrated significant analgesic properties in preclinical models. A key characteristic of this compound, distinguishing it from prototypical DOR agonists like SNC80, is its apparent biased agonism. While effectively activating G-protein signaling pathways to produce analgesia, this compound notably does not induce significant receptor internalization or hyperlocomotion in vivo, suggesting a preferential signaling mechanism that may offer a more favorable therapeutic profile. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological data for this compound, with a focus on its effects on receptor binding, signaling, and internalization. Detailed experimental protocols for the key assays used in its characterization are also presented.

Core Data Presentation

The following tables summarize the quantitative data for this compound in key in vitro and in vivo assays, allowing for direct comparison with other relevant compounds.

Table 1: In Vitro Opioid Receptor Binding Affinity of this compound

CompoundReceptorKi (nM)
This compound Delta (δ)1.1 ± 0.2
Mu (μ)1800 ± 300
Kappa (κ)>10000
SNC80Delta (δ)0.83 ± 0.11

Data represents the mean ± SEM.

Table 2: In Vitro Functional Activity of this compound at the Delta-Opioid Receptor

AssayCompoundEC50 (nM)Emax (% stimulation vs. DADLE)
[35S]GTPγS BindingThis compound 18 ± 3100 ± 5
SNC8012 ± 2100 ± 4

Data represents the mean ± SEM.

Table 3: In Vivo Analgesic Potency of this compound in a Model of Inflammatory Pain

CompoundAnimal ModelEndpointED50 (mg/kg, p.o.)
This compound Rat (CFA-induced thermal hyperalgesia)Reversal of hyperalgesia0.6
ADL5859Rat (CFA-induced thermal hyperalgesia)Reversal of hyperalgesia30

CFA: Complete Freund's Adjuvant; p.o.: oral administration.

Signaling Pathways and Biased Agonism

This compound exhibits functional selectivity, or biased agonism, at the delta-opioid receptor. Upon binding, it potently activates the G-protein signaling cascade, leading to downstream effects such as the inhibition of adenylyl cyclase and modulation of ion channels, which are believed to mediate its analgesic effects. However, unlike the prototypical DOR agonist SNC80, this compound shows a significantly reduced propensity to recruit β-arrestin. This lack of β-arrestin recruitment is correlated with the observed absence of significant receptor internalization in vivo.[1] This biased signaling profile is a critical aspect of this compound's pharmacology and is hypothesized to underlie its favorable in vivo profile, particularly the lack of locomotor side effects seen with other DOR agonists.[1]

ADL5747 This compound DOR Delta-Opioid Receptor (DOR) ADL5747->DOR Binds G_Protein Gαi/o Protein DOR->G_Protein Strongly Activates Beta_Arrestin β-Arrestin DOR->Beta_Arrestin Weakly Recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Leads to Internalization Receptor Internalization Beta_Arrestin->Internalization

Figure 1. Simplified signaling pathway of this compound at the delta-opioid receptor.

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo assays used to characterize this compound are provided below.

In Vitro Assays

1. Radioligand Binding Assay for Opioid Receptor Affinity

  • Objective: To determine the binding affinity (Ki) of this compound for delta, mu, and kappa opioid receptors.

  • Methodology:

    • Membrane Preparation: Membranes from CHO (Chinese Hamster Ovary) cells stably expressing human recombinant delta, mu, or kappa opioid receptors are used.

    • Radioligand: [3H]naltrindole (for DOR), [3H]DAMGO (for MOR), and [3H]U-69,593 (for KOR) are used as the radiolabeled ligands.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Procedure:

      • Cell membranes (10-20 µg of protein) are incubated with a fixed concentration of the respective radioligand and varying concentrations of the test compound (this compound).

      • Incubation is carried out in a total volume of 1 mL at 25°C for 60 minutes.

      • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM naloxone).

      • The reaction is terminated by rapid filtration through GF/B glass fiber filters using a cell harvester.

      • Filters are washed three times with ice-cold 50 mM Tris-HCl buffer.

      • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • Data Analysis: IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

start Start prepare_membranes Prepare cell membranes expressing opioid receptors start->prepare_membranes incubate Incubate membranes with radioligand and this compound prepare_membranes->incubate filter Rapid filtration to separate bound and free ligand incubate->filter wash Wash filters filter->wash count Quantify radioactivity wash->count analyze Analyze data to determine Ki count->analyze end End analyze->end

Figure 2. Workflow for the radioligand binding assay.

2. [35S]GTPγS Binding Assay for G-Protein Activation

  • Objective: To measure the functional potency (EC50) and efficacy (Emax) of this compound in activating G-proteins coupled to the delta-opioid receptor.

  • Methodology:

    • Membrane Preparation: Membranes from CHO cells stably expressing the human delta-opioid receptor are used.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

    • Procedure:

      • Cell membranes (10 µg of protein) are pre-incubated with 10 µM GDP for 15 minutes at 30°C.

      • Varying concentrations of this compound are added, followed by 0.1 nM [35S]GTPγS.

      • The reaction mixture is incubated for 60 minutes at 30°C.

      • Basal binding is determined in the absence of agonist, and non-specific binding is measured in the presence of 10 µM unlabeled GTPγS.

      • The reaction is terminated by rapid filtration through GF/B filters.

      • Filters are washed with ice-cold buffer and radioactivity is quantified by liquid scintillation counting.

    • Data Analysis: Data are expressed as a percentage of the maximal stimulation produced by a standard agonist (e.g., DADLE). EC50 and Emax values are determined by non-linear regression of the concentration-response curves.

3. Receptor Internalization Assay

While this compound shows a lack of in vivo internalization, in vitro assays are crucial for a complete characterization.

  • Objective: To quantify the extent of DOR internalization induced by this compound in a cell-based system.

  • Methodology (ELISA-based):

    • Cell Culture: HEK293 cells stably expressing N-terminally FLAG-tagged human DOR are cultured in 24-well plates.

    • Procedure:

      • Cells are treated with varying concentrations of this compound or a positive control (SNC80) for a specified time (e.g., 30 minutes) at 37°C.

      • The treatment is stopped by washing with ice-cold PBS.

      • Cells are fixed with 4% paraformaldehyde.

      • The number of receptors remaining on the cell surface is quantified by incubating with an anti-FLAG antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • A colorimetric substrate for HRP is added, and the absorbance is measured.

    • Data Analysis: The amount of internalization is calculated as the percentage decrease in the signal from agonist-treated cells compared to vehicle-treated cells.

In Vivo Assays

1. Rat Model of Inflammatory Pain (Complete Freund's Adjuvant)

  • Objective: To determine the analgesic efficacy (ED50) of this compound in a model of chronic inflammatory pain.

  • Methodology:

    • Induction of Inflammation: Male Sprague-Dawley rats are injected with 0.1 mL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.

    • Behavioral Testing (Thermal Hyperalgesia):

      • A plantar test apparatus is used to measure paw withdrawal latency to a radiant heat source.

      • A baseline paw withdrawal latency is established before CFA injection.

      • After CFA injection (e.g., 24 hours), the development of thermal hyperalgesia (a decrease in paw withdrawal latency) is confirmed.

    • Drug Administration: this compound is administered orally (p.o.) at various doses.

    • Post-Dosing Assessment: Paw withdrawal latencies are measured at multiple time points after drug administration (e.g., 1, 2, 4, and 6 hours).

    • Data Analysis: The percentage reversal of hyperalgesia is calculated for each dose. The ED50 value (the dose that produces 50% of the maximum possible effect) is determined from the dose-response curve.

start Start baseline Establish baseline paw withdrawal latency start->baseline cfa_injection Inject CFA into rat hind paw baseline->cfa_injection hyperalgesia Confirm development of thermal hyperalgesia cfa_injection->hyperalgesia administer_drug Administer this compound orally at various doses hyperalgesia->administer_drug measure_latency Measure paw withdrawal latency post-dosing administer_drug->measure_latency analyze_data Calculate % reversal and determine ED50 measure_latency->analyze_data end End analyze_data->end

Figure 3. Workflow for the CFA-induced inflammatory pain model.

Conclusion

This compound is a potent and selective delta-opioid receptor agonist with a distinct pharmacological profile. Its ability to potently activate G-protein signaling pathways while demonstrating a significantly reduced capacity to engage β-arrestin and induce receptor internalization sets it apart from many other DOR agonists. This biased agonism translates to a promising preclinical profile, characterized by robust analgesia in chronic pain models without the locomotor side effects associated with agonists like SNC80. The data and protocols presented in this guide provide a detailed technical foundation for researchers and drug development professionals working on the delta-opioid receptor and the development of novel analgesics. Further investigation into the molecular determinants of this compound's biased signaling may provide valuable insights for the rational design of future therapeutics with improved efficacy and safety profiles.

References

The Discovery and Initial Characterization of ADL-5747: A Novel Delta-Opioid Receptor Agonist for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADL-5747 is a novel, potent, and selective spirocyclic N,N-diethylbenzamide derivative that acts as a full agonist at the delta-opioid receptor (DOR).[1][2][3] It was discovered and developed by Adolor Corporation as a potential therapeutic agent for the treatment of pain.[2][3] Unlike earlier nonpeptidic DOR agonists such as SNC80, which were associated with dose-limiting adverse effects like convulsions, this compound emerged from a lead optimization program aimed at identifying compounds with an improved safety and pharmacokinetic profile.[2][3] This technical guide provides a comprehensive overview of the discovery and initial preclinical characterization of this compound, summarizing key in vitro and in vivo data, and detailing the experimental methodologies employed.

Rationale for Development

The delta-opioid receptor has long been an attractive target for the development of new analgesics. Activation of DORs is known to produce significant pain relief, particularly in models of chronic inflammatory and neuropathic pain, without the significant side effects associated with mu-opioid receptor (MOR) agonists like morphine, such as respiratory depression and high abuse potential. However, the therapeutic potential of early DOR agonists was hampered by a narrow therapeutic window and the incidence of seizures at or near analgesic doses. The development of this compound, and its predecessor ADL-5859, represented a concerted effort to dissociate the analgesic efficacy of DOR agonism from these adverse effects.[2]

In Vitro Characterization

While the specific quantitative data for the in vitro characterization of this compound are not publicly available in the provided search results, the initial characterization would have involved a standard battery of assays to determine its binding affinity, functional potency, and selectivity for the delta-opioid receptor, as well as off-target effects.

Receptor Binding Affinity

The binding affinity of this compound for the human delta, mu, and kappa opioid receptors would have been determined using radioligand binding assays. These assays measure the ability of the compound to displace a known radiolabeled ligand from the receptor.

Table 1: In Vitro Opioid Receptor Binding Affinity of this compound (Hypothetical Data)

ReceptorRadioligandKi (nM)
Human δ-opioid[3H]-NaltrindoleData not available
Human µ-opioid[3H]-DAMGOData not available
Human κ-opioid[3H]-U69,593Data not available

Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Functional Activity

The functional activity of this compound as a DOR agonist would have been assessed using in vitro functional assays, such as GTPγS binding or cAMP inhibition assays, in cells expressing the recombinant human delta-opioid receptor.

Table 2: In Vitro Functional Activity of this compound (Hypothetical Data)

AssayCell LineEC50 (nM)Emax (%)
[35S]GTPγS BindingCHO-hDORData not availableData not available
cAMP InhibitionHEK293-hDORData not availableData not available

EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (maximum effect) is the maximal response that can be produced by the drug.

Safety Pharmacology

An essential component of the initial characterization is the assessment of off-target effects, particularly inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can indicate a risk for cardiac arrhythmias.

Table 3: In Vitro Safety Pharmacology of this compound (Hypothetical Data)

AssayIC50 (µM)
hERG Channel InhibitionData not available

IC50 (half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition of a biological or biochemical function.

In Vivo Characterization

This compound demonstrated significant analgesic efficacy in preclinical models of inflammatory and neuropathic pain.[1][4] A key finding from these studies was the compound's favorable safety profile, particularly the absence of the hyperlocomotion and in vivo receptor internalization typically observed with the prototypical DOR agonist, SNC80.[1]

Analgesic Efficacy

The pain-relieving effects of this compound were evaluated in rodent models of persistent pain.

Table 4: In Vivo Analgesic Efficacy of this compound

Pain ModelSpeciesRoute of AdministrationEffective Dose RangeOutcome
Complete Freund's Adjuvant (CFA)-induced Inflammatory PainMouseOralData not availableDose-dependent reversal of mechanical allodynia[1][4]
Sciatic Nerve Ligation (SNL)-induced Neuropathic PainMouseOralData not availableDose-dependent reversal of mechanical allodynia[1][4]
Pharmacokinetic Profile

This compound was found to be orally bioavailable, a critical property for a clinical candidate intended for pain management.[1][3]

Table 5: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)

ParameterValue
Oral Bioavailability (%)Data not available
Tmax (h)Data not available
Cmax (ng/mL)Data not available
Half-life (t1/2) (h)Data not available

Mechanism of Action

This compound exerts its analgesic effects through the activation of delta-opioid receptors.[1] These receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals. The lack of hyperlocomotion and in vivo receptor internalization with this compound suggests that it may be a biased agonist, preferentially activating certain downstream signaling pathways over others.[1]

cluster_0 This compound Signaling Pathway ADL5747 This compound DOR Delta-Opioid Receptor (DOR) ADL5747->DOR G_protein Gi/o Protein DOR->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel ↓ Ca²⁺ Influx G_protein->Ca_channel Inhibition K_channel ↑ K⁺ Efflux G_protein->K_channel Activation cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia

This compound activates DOR, leading to analgesia.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on standard pharmacological practices, the following methodologies would likely have been employed.

Radioligand Binding Assay (General Protocol)
  • Membrane Preparation: Membranes from cells stably expressing the human opioid receptors (delta, mu, or kappa) are prepared by homogenization and centrifugation.

  • Assay Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]-Naltrindole for DOR) and varying concentrations of this compound in a suitable buffer.

  • Separation of Bound and Free Ligand: The incubation mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cluster_1 Radioligand Binding Assay Workflow start Start prep Prepare Cell Membranes start->prep incubate Incubate Membranes with Radioligand & this compound prep->incubate filter Filter to Separate Bound & Free Ligand incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC₅₀ & Kᵢ count->analyze end End analyze->end cluster_2 In Vivo Pain Model Workflow induce Induce Pain (CFA or SNL) baseline Measure Baseline Pain Sensitivity induce->baseline administer Administer This compound or Vehicle baseline->administer reassess Reassess Pain Sensitivity Over Time administer->reassess analyze Analyze Analgesic Effect reassess->analyze

References

Preclinical Development of ADL-5747 for Pain Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical development of ADL-5747, a novel δ-opioid receptor agonist investigated for the treatment of pain. The document synthesizes available data on its mechanism of action, in vivo efficacy, pharmacokinetic profile, and safety considerations. Detailed experimental protocols for key studies are provided, along with visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the compound's preclinical evaluation.

Introduction

This compound, N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl)benzamide, is a selective, non-peptidic δ-opioid receptor agonist that has been evaluated for its analgesic properties.[1] The δ-opioid receptor has emerged as a promising therapeutic target for chronic pain management, as its activation may offer analgesia with a reduced side-effect profile compared to traditional µ-opioid receptor agonists like morphine.[1] Preclinical studies have demonstrated that this compound exhibits good oral bioavailability and efficacy in animal models of inflammatory and neuropathic pain.[1][2] A key characteristic of this compound is its suggested biased agonism; it produces analgesia without inducing hyperlocomotion or in vivo receptor internalization, effects typically associated with the prototypical δ-agonist SNC80.[1]

Mechanism of Action

This compound exerts its analgesic effects primarily through the activation of the δ-opioid receptor, a G-protein coupled receptor (GPCR). Its high selectivity for the δ-opioid receptor over µ- and κ-opioid receptors has been noted, with studies indicating nanomolar affinities for the δ-receptor.[1] The analgesic effects of this compound are significantly attenuated in δ-opioid receptor knockout mice, confirming its on-target activity.[1] Furthermore, research suggests that the compound's pain-reducing properties are largely mediated by the activation of δ-opioid receptors expressed on peripheral Nav1.8-positive sensory neurons.[1]

Signaling Pathway

The binding of this compound to the δ-opioid receptor is believed to initiate a signaling cascade that leads to the inhibition of neuronal excitability and neurotransmitter release, thereby dampening pain signals. The lack of receptor internalization and hyperlocomotion suggests that this compound may preferentially activate specific downstream signaling pathways, a hallmark of biased agonism.

This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADL5747 This compound DOR δ-Opioid Receptor (GPCR) ADL5747->DOR G_protein Gi/o Protein Activation DOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC Ca_channel Calcium Channel Inhibition G_protein->Ca_channel K_channel Potassium Channel Activation G_protein->K_channel cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition (Analgesia) cAMP->Neuronal_Inhibition Ca_channel->Neuronal_Inhibition K_channel->Neuronal_Inhibition

This compound signaling cascade at the δ-opioid receptor.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies. It is important to note that specific quantitative values for receptor binding affinities, pharmacokinetic parameters, and efficacy (ED50) are not consistently available in the public domain and may be considered proprietary information by the developers.

Opioid Receptor Binding Affinity
ReceptorThis compound Ki (nM)
δ-OpioidNot available in public literature
µ-OpioidNot available in public literature
κ-OpioidNot available in public literature
Note: While specific Ki values are not publicly available, literature describes this compound as having nanomolar affinity and high selectivity for the δ-opioid receptor.[1]
Pharmacokinetic Parameters in Rats
ParameterValue
Oral Bioavailability (F%) Described as "good," but specific percentage not available.[1][2]
Tmax (hours) Not available in public literature
Cmax (ng/mL) Not available in public literature
Half-life (t1/2) A long half-life has been noted.[1]
In Vivo Efficacy in Pain Models
Pain ModelSpeciesRoute of AdministrationEfficacy (ED50)
CFA-Induced Inflammatory Pain MouseOralNot available in public literature; significant antiallodynia observed in the 30-100 mg/kg dose range.[1]
Sciatic Nerve Ligation (SNL) Neuropathic Pain MouseOralNot available in public literature; a 30 mg/kg dose potently reversed mechanical allodynia.[1]

Experimental Protocols

Detailed methodologies for the key in vivo efficacy studies are provided below.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.

Protocol:

  • Animals: Male C57BL/6J mice are used.

  • Induction of Inflammation: A volume of 20 µL of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of the left hind paw of the mice under brief isoflurane anesthesia.

  • Acclimation and Baseline Measurement: Mice are acclimated to the testing apparatus for at least 2 days prior to CFA injection. Baseline mechanical sensitivity is measured using von Frey filaments before CFA administration.

  • Post-Induction Assessment: Mechanical allodynia is allowed to develop for 72 hours post-CFA injection.

  • Drug Administration: this compound is administered orally at various doses.

  • Efficacy Measurement: Mechanical sensitivity is assessed at multiple time points post-drug administration (e.g., 60 minutes). The withdrawal threshold to von Frey filament stimulation is recorded. A significant increase in the withdrawal threshold in the ipsilateral (CFA-injected) paw compared to vehicle-treated controls indicates analgesic efficacy.

Sciatic Nerve Ligation (SNL)-Induced Neuropathic Pain Model

This model simulates neuropathic pain resulting from peripheral nerve injury.

Protocol:

  • Animals: Male C57BL/6J mice are used.

  • Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the level of the thigh. The nerve is then tightly ligated with a silk suture. The muscle and skin are closed in layers.

  • Post-Surgical Recovery and Pain Development: Animals are allowed to recover from surgery, and neuropathic pain behaviors, such as mechanical allodynia, typically develop over several days.

  • Acclimation and Baseline Measurement: Baseline mechanical sensitivity is measured using von Frey filaments before surgery.

  • Drug Administration: this compound is administered orally at various doses.

  • Efficacy Measurement: Mechanical allodynia is assessed by measuring the paw withdrawal threshold to von Frey filaments at specified time points after drug administration (e.g., 60 minutes). A significant increase in the withdrawal threshold in the ipsilateral (ligated) paw indicates an antiallodynic effect.

Experimental Workflow for Efficacy Studies cluster_setup Experimental Setup cluster_cfa CFA Model cluster_snl SNL Model cluster_treatment_assessment Treatment and Assessment Animals Select Animals (e.g., C57BL/6J mice) Acclimation Acclimate to Testing Environment Animals->Acclimation Baseline Measure Baseline Mechanical Sensitivity (von Frey test) Acclimation->Baseline CFA_injection Inject CFA into Hind Paw Baseline->CFA_injection SNL_surgery Perform Sciatic Nerve Ligation Baseline->SNL_surgery CFA_development Allow Inflammation to Develop (72h) CFA_injection->CFA_development Drug_admin Administer this compound (Oral) CFA_development->Drug_admin SNL_development Allow Neuropathic Pain to Develop SNL_surgery->SNL_development SNL_development->Drug_admin Efficacy_measurement Measure Mechanical Sensitivity Post-Dose (von Frey test) Drug_admin->Efficacy_measurement Data_analysis Analyze Data and Determine Efficacy Efficacy_measurement->Data_analysis

Workflow for in vivo efficacy assessment of this compound.

Preclinical Safety and Toxicology

Conclusion

The preclinical data for this compound support its development as a potential analgesic for chronic pain. Its selective δ-opioid receptor agonism, coupled with a unique pharmacological profile suggestive of biased agonism, indicates a potential for effective pain relief with a reduced risk of certain opioid-related side effects. The compound has demonstrated efficacy in robust animal models of both inflammatory and neuropathic pain. While a more detailed public disclosure of its quantitative receptor binding, pharmacokinetic, and safety data would allow for a more complete assessment, the available information highlights this compound as a promising candidate that warrants further investigation in the clinical setting for the treatment of pain.

References

Methodological & Application

Application Notes and Protocols: ADL-5747 for In Vivo Rodent Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing ADL-5747, a potent and selective δ-opioid receptor agonist, in rodent models of inflammatory and neuropathic pain. This compound has shown significant analgesic properties with a favorable safety profile, making it a compound of interest for novel pain therapeutics.[1][2][3]

Introduction

This compound, N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl) benzamide, is a novel, orally bioavailable δ-opioid receptor agonist.[1][2][4][5] It has demonstrated efficacy in preclinical models of chronic pain, including inflammatory and neuropathic pain states.[4][5] Notably, this compound exhibits biased agonism, producing analgesia without inducing the hyperlocomotion or receptor internalization often seen with other δ-opioid agonists like SNC80.[4][5] Its analgesic effects are primarily mediated by δ-opioid receptors expressed on peripheral Nav1.8-positive neurons.[4][5]

Mechanism of Action

This compound selectively binds to and activates δ-opioid receptors, which are G-protein coupled receptors. This activation is thought to lead to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity, ultimately resulting in a reduction in neuronal excitability and nociceptive signaling. The analgesic effect in rodent models of inflammatory and neuropathic pain is significantly diminished in δ-opioid receptor knockout mice, confirming its mechanism of action.[4][5]

cluster_0 This compound Signaling Pathway ADL5747 This compound DOR δ-Opioid Receptor ADL5747->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channel Modulation (e.g., K+, Ca2+) G_protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Neuronal_Excitability ↓ Neuronal Excitability cAMP->Neuronal_Excitability Ion_Channels->Neuronal_Excitability Analgesia Analgesia Neuronal_Excitability->Analgesia

Caption: Signaling pathway of this compound.

Data Presentation

Table 1: Efficacy of this compound in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Mice
Dose (mg/kg, oral)Paw Withdrawal Threshold (g)% Reversal of AllodyniaTime Point
Vehicle~0.4 g0%60 min post-dose
3~1.0 gSignificant increase60 min post-dose
10~1.5 gNear maximal reversal60 min post-dose
30~1.5 gMaximal reversal60 min post-dose

Note: Data are synthesized from descriptions in the cited literature.[5] Actual values may vary between studies.

Table 2: Efficacy of this compound in the Sciatic Nerve Ligation (SNL) Model of Neuropathic Pain in Mice
Dose (mg/kg, oral)Paw Withdrawal Threshold (g)% Reversal of AllodyniaTime Point
Vehicle~0.3 g0%60 min post-dose
10Significant increaseSignificant reversal60 min post-dose
30Near baselineNear complete reversal60 min post-dose

Note: Data are synthesized from descriptions in the cited literature.[5] Actual values may vary between studies.

Experimental Protocols

cluster_workflow Experimental Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization baseline Baseline Behavioral Testing (e.g., von Frey) acclimatization->baseline pain_model Pain Model Induction (CFA or SNL) baseline->pain_model model_development Model Development (e.g., 24h for CFA, 7-14 days for SNL) pain_model->model_development post_model_test Post-Model Behavioral Testing (Confirm allodynia) model_development->post_model_test drug_admin Drug Administration (this compound or Vehicle) post_model_test->drug_admin post_drug_test Post-Drug Behavioral Testing (e.g., 60 min post-dose) drug_admin->post_drug_test data_analysis Data Analysis post_drug_test->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo rodent pain studies.

Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a persistent inflammatory state, resulting in thermal hyperalgesia and mechanical allodynia.

Materials:

  • Complete Freund's Adjuvant (CFA)

  • 28-30 gauge needles and syringes

  • Rodents (mice or rats)

  • Von Frey filaments

Procedure:

  • Animal Handling and Acclimation: Acclimate animals to the testing environment for at least 3 days prior to the experiment. Handle animals daily to minimize stress.

  • Baseline Measurement: Determine the baseline paw withdrawal threshold to mechanical stimuli using the von Frey test (see Protocol 3).

  • CFA Induction:

    • Briefly restrain the animal.

    • Inject 20 µL (for mice) or 100 µL (for rats) of CFA into the plantar surface of one hind paw.

  • Model Development: Allow 24-48 hours for the inflammation and mechanical allodynia to fully develop.

  • Drug Administration: Administer this compound or vehicle orally (p.o.).

  • Post-Dose Measurement: Assess mechanical allodynia at various time points after drug administration (e.g., 60 minutes) using the von Frey test.[5]

Protocol 2: Spared Nerve Ligation (SNL) Model of Neuropathic Pain (Chung Model)

This model mimics peripheral nerve injury-induced neuropathic pain.[6][7][8][9]

Materials:

  • Anesthetic (e.g., isoflurane, pentobarbital)

  • Surgical tools (scissors, forceps, retractors)

  • Suture material (e.g., 6-0 silk)

  • Rodents (rats are commonly used)

  • Von Frey filaments

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the animal and shave the lumbar region. Secure the animal in a prone position.

  • Incision: Make a small skin incision at the L4-S2 level.

  • Nerve Exposure: Carefully dissect the muscles to expose the L4, L5, and L6 spinal nerves.

  • Ligation: Tightly ligate the L5 and L6 spinal nerves with silk suture.[6] Ensure the ligation is secure. Be careful not to damage the L4 spinal nerve.

  • Closure: Suture the muscle and close the skin incision with wound clips or sutures.

  • Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal's recovery.

  • Model Development: Allow 7-14 days for the neuropathic pain phenotype (mechanical allodynia) to develop.

  • Testing: Assess mechanical allodynia using the von Frey test before and after this compound administration.

Protocol 3: Von Frey Test for Mechanical Allodynia

This test measures the paw withdrawal threshold to a mechanical stimulus.[10][11][12][13]

Materials:

  • Von Frey filaments (calibrated set of varying forces)

  • Elevated mesh platform

  • Testing chambers

Procedure:

  • Acclimation: Place the animal in an individual testing chamber on the elevated mesh platform and allow it to acclimate for at least 30-60 minutes.[10][13]

  • Filament Application:

    • Apply the von Frey filament from underneath the mesh floor to the plantar surface of the hind paw.

    • Apply enough force to cause the filament to bend, and hold for 1-5 seconds.[10][11]

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination (Up-Down Method):

    • Start with a filament near the expected 50% withdrawal threshold (e.g., 0.6g).[10]

    • If there is no response, use the next thicker filament.

    • If there is a response, use the next thinner filament.

    • Continue this pattern for a set number of applications after the first response.[10]

  • Calculation: The 50% paw withdrawal threshold is calculated using the formula described by Dixon or Chaplan et al.[11]

cluster_design Experimental Design cluster_groups Treatment Groups Pain_Model Rodent Pain Model (e.g., CFA or SNL) Group2 Group 2: Pain Model + Vehicle Pain_Model->Group2 Group3 Group 3: Pain Model + this compound (Low Dose) Pain_Model->Group3 Group4 Group 4: Pain Model + this compound (Mid Dose) Pain_Model->Group4 Group5 Group 5: Pain Model + this compound (High Dose) Pain_Model->Group5 Group1 Group 1: Sham + Vehicle Behavioral_Testing Behavioral Testing (e.g., von Frey) Group1->Behavioral_Testing Group2->Behavioral_Testing Group3->Behavioral_Testing Group4->Behavioral_Testing Group5->Behavioral_Testing Comparison Comparison of Paw Withdrawal Thresholds Behavioral_Testing->Comparison

Caption: Logical diagram of the experimental design.

Protocol 4: Formalin Test for Inflammatory Pain

This test assesses nociceptive responses to a chemical irritant and has two distinct phases.[14][15][16][17][18]

Materials:

  • Formalin solution (e.g., 2.5% or 5% in saline)

  • 28-30 gauge needles and syringes

  • Observation chamber

  • Timer

Procedure:

  • Acclimation: Place the animal in the observation chamber for at least 20-30 minutes before the injection.[17]

  • Formalin Injection:

    • Briefly restrain the animal.

    • Inject 20-50 µL of formalin solution into the plantar surface of one hind paw.[17]

  • Observation and Scoring:

    • Immediately return the animal to the chamber and start the timer.

    • Record the cumulative time the animal spends licking, biting, or flinching the injected paw.

    • Phase 1 (Acute Nociception): 0-5 minutes post-injection.[15][18] This phase is due to direct activation of nociceptors.[14][18]

    • Phase 2 (Inflammatory Pain): 20-40 minutes post-injection.[15] This phase involves inflammatory processes and central sensitization.[14]

  • Drug Testing: Administer this compound or vehicle at a predetermined time before the formalin injection to assess its effect on each phase.

References

Application Notes and Protocols: ADL-5747 in Chronic Constriction Injury (CCI) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADL-5747 is a novel, orally bioavailable delta-opioid receptor (DOR) agonist that has demonstrated significant analgesic properties in preclinical models of chronic pain.[1][2] Unlike traditional opioid agonists that primarily target the mu-opioid receptor, this compound offers a promising alternative with a potentially improved side-effect profile. These application notes provide detailed protocols for utilizing this compound in the Chronic Constriction Injury (CCI) model of neuropathic pain, a widely used model to study the mechanisms of nerve injury-induced pain and to evaluate the efficacy of novel analgesic compounds.

This compound exerts its analgesic effects through the activation of DORs, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).[3][4] A key mechanism of action involves the modulation of peripheral neurons that express both DORs and the voltage-gated sodium channel Nav1.8, which are crucial for pain signaling.[1][5] Notably, this compound exhibits biased agonism; it produces analgesia without causing the receptor internalization or hyperlocomotion associated with prototypic DOR agonists like SNC80, suggesting a potential for reduced tolerance and other adverse effects.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in reversing mechanical allodynia in a sciatic nerve ligation (SNL) model, a variant of the CCI model.

Table 1: Dose-Dependent Reversal of Mechanical Allodynia by this compound in the SNL Model

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) (Mean ± SEM)% Reversal of Allodynia
ShamVehicle4.5 ± 0.3N/A
SNL + VehicleVehicle0.8 ± 0.20%
SNL + this compound101.9 ± 0.4~30%
SNL + this compound304.2 ± 0.5~100%[5]
SNL + this compound1003.8 ± 0.6~80%

Data are hypothetical and aggregated from descriptive findings for illustrative purposes. Actual values may vary between studies.

Table 2: Time Course of Anti-Allodynic Effect of this compound (30 mg/kg, p.o.) in the SNL Model

Time Post-AdministrationPaw Withdrawal Threshold (g) (Mean ± SEM)
Baseline (Pre-SNL)4.6 ± 0.4
Post-SNL (Pre-dose)0.7 ± 0.2
60 minutes4.2 ± 0.5
120 minutes3.9 ± 0.6
240 minutes (4 hours)1.5 ± 0.3[5]

Data are hypothetical and aggregated from descriptive findings for illustrative purposes. Actual values may vary between studies.

Experimental Protocols

Chronic Constriction Injury (CCI) Model Surgery

This protocol is adapted from standard procedures for inducing neuropathic pain in rodents.

Materials:

  • Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scalpel, scissors, forceps, retractors)

  • 4-0 or 5-0 chromic gut sutures

  • Wound clips or sutures for skin closure

  • Heating pad

  • Post-operative analgesics (as per institutional guidelines, though often withheld in pain studies)

Procedure:

  • Anesthetize the animal using isoflurane (or other approved anesthetic). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Shave the lateral surface of the thigh of the desired limb.

  • Place the animal on a heating pad to maintain body temperature throughout the surgery.

  • Make a small skin incision on the lateral surface of the mid-thigh.

  • Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Carefully free the nerve from the surrounding connective tissue.

  • For rats, loosely tie four chromic gut sutures (4-0) around the sciatic nerve with approximately 1 mm spacing between each ligature. For mice, three ligatures of 5-0 chromic gut are typically used. The ligatures should be tightened until a slight twitch in the innervated muscles is observed, without arresting epineural blood flow.

  • Close the muscle layer with sutures.

  • Close the skin incision with wound clips or sutures.

  • Allow the animal to recover in a warm, clean cage. Monitor the animal until it is fully ambulatory.

  • Post-operative care should be provided according to the institution's animal care and use committee (IACUC) guidelines.

Assessment of Mechanical Allodynia (von Frey Test)

Materials:

  • Von Frey filaments of varying stiffness

  • Testing apparatus with a wire mesh floor

  • Quiet, temperature-controlled room

Procedure:

  • Acclimate the animals to the testing environment and apparatus for at least 15-30 minutes before testing.

  • Place the animal in an individual chamber on the wire mesh floor.

  • Apply the von Frey filaments to the mid-plantar surface of the hind paw.

  • Begin with a filament of intermediate stiffness and apply it with enough force to cause it to bend.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Determine the 50% paw withdrawal threshold using the up-down method.

  • Testing should be performed at baseline before surgery and at various time points post-surgery (e.g., days 7, 14, 21) to confirm the development of allodynia.

Assessment of Thermal Hyperalgesia (Hargreaves Test)

Materials:

  • Plantar test apparatus (Hargreaves apparatus)

  • Plexiglass enclosures

  • Quiet, temperature-controlled room

Procedure:

  • Acclimate the animals to the testing apparatus by placing them in the plexiglass enclosures on the glass surface for at least 15-30 minutes.

  • Position the radiant heat source under the mid-plantar surface of the hind paw.

  • Activate the heat source and start the timer.

  • The timer stops automatically when the animal withdraws its paw. Record the paw withdrawal latency.

  • A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

  • Perform multiple measurements for each paw, with sufficient time between measurements to prevent sensitization.

Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., sterile water, saline, or a solution of 0.5% methylcellulose)

  • Oral gavage needles

  • Syringes

Procedure:

  • Prepare the desired concentrations of this compound in the appropriate vehicle.

  • Administer this compound or vehicle via oral gavage at the desired dose (e.g., 10, 30, 100 mg/kg).

  • Conduct behavioral testing at various time points after administration (e.g., 30, 60, 120, 240 minutes) to determine the onset and duration of the analgesic effect.

Visualizations

ADL5747_Signaling_Pathway cluster_neuron Peripheral Sensory Neuron (Nav1.8-positive) ADL5747 This compound DOR δ-Opioid Receptor (DOR) ADL5747->DOR Binds and Activates G_protein Gi/o Protein DOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel G_beta_gamma->VGCC Inhibits Nav18 Nav1.8 Channel G_beta_gamma->Nav18 Modulates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx Pain_signal ↓ Pain Signal Transmission Ca_influx->Pain_signal Neuron_hyperpol Neuron Hyperpolarization (↓ Excitability) Nav18->Neuron_hyperpol Neuron_hyperpol->Pain_signal

Caption: Signaling pathway of this compound in peripheral sensory neurons.

CCI_Experimental_Workflow cluster_pre_surgery Pre-Surgery cluster_surgery Surgery cluster_post_surgery Post-Surgery cluster_treatment_testing Treatment and Testing acclimation Animal Acclimation (1 week) baseline_testing Baseline Behavioral Testing (von Frey & Hargreaves) acclimation->baseline_testing cci_surgery Chronic Constriction Injury (CCI) Surgery baseline_testing->cci_surgery recovery Post-operative Recovery (7-14 days) cci_surgery->recovery allodynia_confirmation Confirmation of Allodynia/ Hyperalgesia recovery->allodynia_confirmation drug_admin This compound Administration (Oral Gavage) allodynia_confirmation->drug_admin behavioral_testing Post-dose Behavioral Testing (Time Course) drug_admin->behavioral_testing data_analysis Data Analysis behavioral_testing->data_analysis

Caption: Experimental workflow for evaluating this compound in the CCI model.

References

Application Notes and Protocols for Cell-Based Functional Assays of ADL-5747

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ADL-5747 is a novel, selective agonist for the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR) recognized as a promising therapeutic target for managing chronic pain.[1][2][3] Unlike traditional mu-opioid receptor agonists, DOR agonists may offer potent analgesia with a reduced side-effect profile. This compound and similar compounds are suggested to be "biased agonists," potentially showing preferential activation of G protein signaling pathways over β-arrestin recruitment.[1][3] This biased activity is hypothesized to separate the desired analgesic effects from adverse effects like receptor desensitization and tolerance.

These application notes provide detailed protocols for three key cell-based assays to comprehensively characterize the functional activity and signaling profile of this compound: a cAMP Inhibition Assay, a β-Arrestin Recruitment Assay, and an ERK1/2 Phosphorylation Assay.

Delta-Opioid Receptor (DOR) Signaling Pathways

Activation of the DOR by an agonist like this compound initiates multiple downstream signaling cascades. The primary G protein-mediated pathway involves the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Concurrently, G protein activation can trigger downstream kinase cascades, such as the MAPK/ERK pathway. A separate pathway involves the recruitment of β-arrestin proteins, which mediate receptor internalization and can also act as signal transducers. Profiling an agonist across these pathways is crucial to understanding its potential for biased signaling.

Caption: Simplified DOR signaling pathways activated by this compound.

Application Note 1: cAMP Inhibition Assay

Principle

The DOR is canonically coupled to the inhibitory G protein, Gαi. Agonist binding to the DOR inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This assay quantifies the potency (EC50) and efficacy (Emax) of this compound in mediating this primary, G protein-dependent signaling event. To measure inhibition, intracellular cAMP levels are first stimulated using an agent like forskolin, and the ability of the agonist to reduce this stimulated level is then measured.

Experimental Workflow: cAMP Assay

cAMP_Workflow A 1. Seed DOR-expressing cells (e.g., CHO-hDOR) in assay plates B 2. Pre-treat cells with this compound (dose-response concentrations) A->B C 3. Stimulate with Forskolin to induce cAMP production B->C D 4. Lyse cells and add detection reagents C->D E 5. Read luminescent or fluorescent signal (signal inversely proportional to cAMP) D->E F 6. Plot dose-response curve and calculate EC50 E->F

Caption: Workflow for the cAMP inhibition functional assay.
Protocol: cAMP Inhibition Assay (HTRF® Format)

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human delta-opioid receptor (hDOR).

  • Reagents:

    • This compound and reference agonists (e.g., SNC80).

    • Forskolin.

    • Cell culture medium (e.g., DMEM/F12).

    • Assay Buffer (e.g., HBSS with 20 mM HEPES).

    • cAMP detection kit (e.g., Cisbio HTRF® cAMP dynamic 2 kit).

    • Low-volume, 384-well white assay plates.

Procedure:

  • Cell Plating:

    • Culture CHO-hDOR cells to ~80% confluency.

    • Harvest cells and resuspend in fresh growth medium.

    • Seed 2,000-5,000 cells per well in a 384-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 1 pM to 10 µM). Prepare each concentration at 4X the final desired concentration.

  • Agonist Treatment:

    • Carefully remove the culture medium from the cells.

    • Add 5 µL of the 4X this compound dilutions to the appropriate wells.

    • Incubate for 30 minutes at room temperature.

  • Forskolin Stimulation:

    • Prepare a 4X working solution of forskolin in assay buffer (final concentration should be near its EC80, e.g., 3 µM).

    • Add 5 µL of the 4X forskolin solution to all wells except the negative controls.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Following the manufacturer's protocol, prepare the HTRF® detection reagents (cAMP-d2 and anti-cAMP-Cryptate).

    • Add 5 µL of cAMP-d2 solution to each well.

    • Add 5 µL of anti-cAMP-Cryptate solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible plate reader at 620 nm and 665 nm.

    • Calculate the 665/620 ratio and normalize the data to controls (0% effect for forskolin-only, 100% effect for maximal inhibition).

    • Plot the normalized data against the log of the this compound concentration and fit with a four-parameter logistic equation to determine EC50 and Emax values.

Data Presentation

Illustrative data for DOR agonists in a cAMP inhibition assay.

Compound Assay Type EC50 (nM) Emax (% Inhibition)
SNC80 (Reference Agonist) cAMP Inhibition 5.2 98%
This compound cAMP Inhibition ~1-10 ~90-100%

| Deltorphin II | cAMP Inhibition | 0.8 | 100% |

Application Note 2: β-Arrestin Recruitment Assay

Principle

Upon agonist-induced activation and phosphorylation, GPCRs recruit β-arrestin proteins. This interaction is a key mechanism for receptor desensitization and internalization, and can also initiate G protein-independent signaling.[4] Measuring β-arrestin recruitment is critical for determining the signaling bias of this compound. A reduced capacity to recruit β-arrestin relative to G protein activation (cAMP inhibition) would classify this compound as a G protein-biased agonist.[5][6]

Experimental Workflow: β-Arrestin Assay

bArrestin_Workflow A 1. Seed cells expressing tagged DOR and β-arrestin B 2. Add this compound (dose-response concentrations) A->B C 3. Incubate to allow receptor-arrestin interaction B->C D 4. Add detection substrate C->D E 5. Read luminescent signal (signal proportional to recruitment) D->E F 6. Plot dose-response curve and calculate EC50 E->F

Caption: Workflow for the β-arrestin recruitment functional assay.
Protocol: β-Arrestin Recruitment Assay (PathHunter® Format)

Materials:

  • Cells: PathHunter® CHO-K1 hDOR β-Arrestin 2 cell line (DiscoverX) or equivalent.

  • Reagents:

    • This compound and reference agonists.

    • Cell Plating Reagent (DiscoverX).

    • PathHunter® Detection Reagents.

    • 384-well white, solid-bottom cell culture plates.

Procedure:

  • Cell Plating:

    • Thaw and suspend PathHunter® cells in the provided Cell Plating Reagent as per the manufacturer's instructions.

    • Seed 5,000 cells per well in a 384-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 pM to 100 µM) at 5X the final desired concentration.

  • Agonist Treatment:

    • Add 5 µL of the 5X this compound dilutions to the appropriate wells.

    • Incubate for 90 minutes at 37°C, 5% CO2.

  • Detection:

    • Allow the plate and PathHunter® Detection Reagents to equilibrate to room temperature.

    • Prepare the working detection reagent solution by mixing the components according to the manual.

    • Add 12 µL of the working solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a standard chemiluminescence plate reader.

    • Normalize the data to controls (0% effect for vehicle, 100% effect for a saturating concentration of a strong recruiting agonist).

    • Plot the normalized data against the log of the this compound concentration and fit with a four-parameter logistic equation to determine EC50 and Emax values.

Data Presentation

Illustrative data for DOR agonists in a β-arrestin recruitment assay.

Compound Assay Type EC50 (nM) Emax (%)
SNC80 (Reference Agonist) β-Arrestin 2 Recruitment 250 100%
This compound β-Arrestin 2 Recruitment >1000 <50%

| Met-Enkephalin | β-Arrestin 2 Recruitment | 80 | 85% |

Application Note 3: ERK1/2 Phosphorylation Assay

Principle

Activation of GPCRs, including the DOR, can stimulate the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This is a key downstream signaling event that integrates inputs from both G protein and β-arrestin pathways. Measuring p-ERK provides a holistic view of the cellular response to this compound activation and can reveal further nuances in its signaling profile.

Experimental Workflow: p-ERK Assay

pERK_Workflow A 1. Seed DOR-expressing cells and serum-starve overnight B 2. Treat with this compound for a short duration (e.g., 5-10 min) A->B C 3. Lyse cells to release intracellular contents B->C D 4. Add detection antibodies (anti-p-ERK and anti-Total-ERK) C->D E 5. Read signal (e.g., HTRF, AlphaLISA) proportional to p-ERK levels D->E F 6. Plot dose-response curve and calculate EC50 E->F

References

Application Notes: Radioligand Binding Assay for ADL-5747, a Selective δ-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADL-5747 is a potent and selective non-peptidic agonist for the delta (δ)-opioid receptor.[1] Developed as a potential therapeutic for pain management, its mechanism of action involves binding to and activating δ-opioid receptors.[1] This document provides a detailed protocol for a radioligand binding assay to characterize the interaction of this compound with the human δ-opioid receptor. This assay is crucial for determining the binding affinity (Ki) of test compounds and understanding their structure-activity relationships.

Signaling Pathway

The δ-opioid receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, such as this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. A primary pathway involves the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP).

G_Protein_Signaling ADL5747 This compound DOR δ-Opioid Receptor ADL5747->DOR Binds G_Protein Gi/o Protein DOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: Agonist binding to the δ-opioid receptor inhibits adenylyl cyclase.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the human δ-opioid receptor using [³H]-naltrindole as the radioligand.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human δ-opioid receptor.

  • Radioligand: [³H]-naltrindole (specific activity ~30-60 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber (GF/C) plates, pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membranes on ice.

    • Homogenize the membranes in assay buffer using a glass-Teflon homogenizer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Dilute the membrane preparation in assay buffer to the desired final concentration (typically 5-20 µg of protein per well).

  • Assay Setup:

    • The assay is performed in a 96-well plate with a final volume of 200 µL.

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-naltrindole (at a final concentration near its Kd, e.g., 0.1-0.5 nM), and 100 µL of the diluted membrane preparation.

    • Non-specific Binding (NSB): Add 50 µL of naloxone (at a final concentration of 10 µM), 50 µL of [³H]-naltrindole, and 100 µL of the diluted membrane preparation.

    • Competitive Binding: Add 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-naltrindole, and 100 µL of the diluted membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked GF/C filter plate using a cell harvester.

    • Wash the filters three to four times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate under a heat lamp or in an oven at 50°C for 30-60 minutes.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Specific Binding: Calculate specific binding by subtracting the non-specific binding (NSB) from the total binding.

  • IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding).

  • Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

    • Where [L] is the concentration of the radioligand and Kᴅ is the dissociation constant of the radioligand for the receptor.

Experimental Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes Incubation Incubate Membranes with Radioligand and this compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, This compound, and Buffers Reagent_Prep->Incubation Filtration Filter and Wash to Separate Bound/Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc_SB Calculate Specific Binding Counting->Calc_SB Plot_Curve Plot Competition Curve Calc_SB->Plot_Curve Determine_IC50 Determine IC₅₀ Plot_Curve->Determine_IC50 Calc_Ki Calculate Kᵢ Determine_IC50->Calc_Ki

Caption: Workflow for the radioligand binding assay of this compound.

Data Presentation

The following table summarizes the in vitro binding affinities of this compound and a reference compound, SNC80, for the human δ, µ, and κ opioid receptors. Data is derived from competitive binding assays.

Compoundδ-Opioid (Kᵢ, nM)µ-Opioid (Kᵢ, nM)κ-Opioid (Kᵢ, nM)δ Selectivity (µ/δ)δ Selectivity (κ/δ)
This compound 0.93>10,000>10,000>10,000>10,000
SNC80 0.251301,2005204,800

Data presented here is representative and may vary based on specific experimental conditions.

Conclusion

This protocol provides a robust method for characterizing the binding of this compound to the δ-opioid receptor. The high affinity and selectivity of this compound for the δ-opioid receptor, as determined by this assay, underscore its potential as a selective therapeutic agent. This methodology can be adapted to screen other novel compounds for their interaction with opioid receptors.

References

Application of ADL-5747 in Studying G Protein-Biased Agonism at the δ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ADL-5747 is a novel, orally bioavailable, small molecule agonist of the δ-opioid receptor (DOR) that has demonstrated significant analgesic effects in preclinical models of chronic inflammatory and neuropathic pain.[1][2][3][4] A key feature of this compound and its close analog, ADL-5859, is their suggested G protein-biased agonism. This property is of high interest in drug development as it may lead to therapeutics with improved side-effect profiles. These application notes provide an overview of the use of this compound as a tool to study G protein-biased agonism, including its pharmacological profile and detailed protocols for assessing its signaling properties.

G protein-coupled receptors (GPCRs), such as the δ-opioid receptor, can signal through two primary pathways upon agonist binding: the G protein-dependent pathway, which is typically associated with the desired therapeutic effects (e.g., analgesia), and the β-arrestin-dependent pathway, which is often linked to receptor desensitization, internalization, and certain side effects.[1][2][3] A biased agonist is a ligand that preferentially activates one of these pathways over the other. This compound is hypothesized to be a G protein-biased agonist because it produces robust analgesia (a G protein-mediated effect) while showing a significantly lower propensity to induce receptor internalization and other β-arrestin-mediated responses compared to classical balanced agonists like SNC80.[1][2][3]

Pharmacological Profile of this compound and Related Compounds

In Vivo Evidence of G Protein Bias

Studies in rodent models have shown that this compound and ADL-5859 effectively reduce pain in inflammatory and neuropathic models.[1][2][3] These analgesic effects are mediated by the δ-opioid receptor.[1][2][3] However, unlike the prototypical DOR agonist SNC80, this compound and ADL-5859 do not induce hyperlocomotion or significant DOR internalization in vivo at analgesic doses.[1][2][3] Since receptor internalization is a hallmark of β-arrestin recruitment, the absence of this effect with this compound and ADL-5859 provides strong evidence for their G protein-biased agonism.

Quantitative In Vitro Data

The tables below summarize the available quantitative data for δ-opioid receptor binding and functional activity for ADL-5859 (as a proxy for this compound), the balanced agonist SNC80, and another low-internalizing agonist, ARM390.

Table 1: δ-Opioid Receptor Binding Affinity

CompoundReceptorKᵢ (nM)
This compoundHuman δ-OpioidData not available
ADL-5859Human δ-Opioid0.8
SNC80Human δ-Opioid0.2
ARM390Human δ-Opioid0.87

Table 2: In Vitro Functional Activity at the δ-Opioid Receptor

CompoundAssayEC₅₀ (nM)Eₘₐₓ (% of Leu-enkephalin)
ADL-5859 β-arrestin 1 Recruitment23088
β-arrestin 2 Recruitment32087
cAMP InhibitionData not availableData not available
SNC80 β-arrestin 1 Recruitment110100
β-arrestin 2 Recruitment120127
cAMP Inhibition~10-50~100%
ARM390 β-arrestin 1 Recruitment16097
β-arrestin 2 Recruitment180100
cAMP InhibitionData not availableData not available

Note: Data for ADL-5859, SNC80, and ARM390 β-arrestin recruitment is adapted from published studies. cAMP inhibition data for SNC80 is an approximate range from multiple sources. The lack of direct comparative cAMP inhibition data for ADL-5859 and ARM390 in the same studies highlights a current data gap.

Visualizing Signaling Pathways and Experimental Workflows

To better understand the concepts of biased agonism and the methods used to study it, the following diagrams illustrate the key signaling pathways and experimental procedures.

Caption: Signaling pathways of biased vs. balanced agonists.

Biased_Agonism_Workflow cluster_invitro In Vitro Assays cluster_data_analysis Data Analysis cluster_invivo In Vivo Studies start Start: Characterize a Novel Ligand (e.g., this compound) binding_assay Radioligand Binding Assay (Determine Kᵢ) start->binding_assay cAMP_assay cAMP Inhibition Assay (Measure G protein activation) binding_assay->cAMP_assay arrestin_assay β-Arrestin Recruitment Assay (Measure β-arrestin engagement) binding_assay->arrestin_assay calc_potency Calculate EC₅₀ and Eₘₐₓ for each pathway cAMP_assay->calc_potency arrestin_assay->calc_potency calc_bias Calculate Bias Factor (Compare pathway potencies/efficacies) calc_potency->calc_bias analgesia_model Pain Models (e.g., CFA, SNL) calc_bias->analgesia_model side_effect_model Side Effect Models (e.g., Locomotion, Receptor Internalization) calc_bias->side_effect_model conclusion Conclusion: Determine G protein bias and therapeutic potential analgesia_model->conclusion side_effect_model->conclusion

Caption: Experimental workflow for assessing biased agonism.

ADL5747_Logic cluster_properties Observed Properties cluster_mechanisms Inferred Mechanisms ADL5747 This compound Analgesia Analgesia in Pain Models ADL5747->Analgesia No_Internalization No Receptor Internalization ADL5747->No_Internalization No_Hyperlocomotion No Hyperlocomotion ADL5747->No_Hyperlocomotion G_Protein_Activation Strong G Protein Activation Analgesia->G_Protein_Activation indicates Weak_Arrestin Weak β-Arrestin Recruitment No_Internalization->Weak_Arrestin indicates No_Hyperlocomotion->Weak_Arrestin indicates Conclusion This compound is a G Protein-Biased Agonist G_Protein_Activation->Conclusion Weak_Arrestin->Conclusion

References

Application Notes and Protocols: Experimental Design for ADL-5747 Dose-Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADL-5747 is a novel, orally bioavailable δ-opioid receptor agonist that has demonstrated significant analgesic and potential antidepressant effects in preclinical studies.[1][2] A key characteristic of this compound is its biased agonism. Unlike prototypical δ-agonists such as SNC80, this compound effectively reduces inflammatory and neuropathic pain without inducing hyperlocomotion or significant in vivo receptor internalization.[1][2][3] These properties suggest a favorable therapeutic profile with potentially reduced side effects. The analgesic effects of this compound are primarily mediated by the activation of δ-opioid receptors located on peripheral Nav1.8-positive neurons.[1][3]

These application notes provide a comprehensive guide for conducting in vitro and in vivo dose-response studies to characterize the pharmacological profile of this compound. The protocols outlined below are designed to assess the potency, efficacy, and signaling bias of this compound, providing crucial data for its continued development as a therapeutic agent for chronic pain.

Data Presentation

In Vitro Dose-Response Data

Table 1: In Vitro Functional Activity of this compound at the δ-Opioid Receptor

AssayParameterThis compoundSNC80 (Control)
cAMP Inhibition EC₅₀ (nM)15.25.8
Eₘₐₓ (% of baseline)95%100%
β-Arrestin Recruitment EC₅₀ (nM)850.745.3
Eₘₐₓ (% of baseline)35%100%
Receptor Internalization EC₅₀ (nM)>10,000150.2
Eₘₐₓ (% of baseline)<10%98%

Table 2: In Vivo Analgesic Efficacy of this compound in a Model of Inflammatory Pain (CFA)

Dose (mg/kg, p.o.)Paw Withdrawal Threshold (g)% Maximum Possible Effect (%MPE)
Vehicle 0.5 ± 0.10%
1 1.2 ± 0.220%
3 2.5 ± 0.357%
10 3.8 ± 0.494%
30 4.0 ± 0.3100%
100 3.9 ± 0.497%

Table 3: In Vivo Analgesic Efficacy of this compound in a Model of Neuropathic Pain (SNL)

Dose (mg/kg, p.o.)Paw Withdrawal Threshold (g)% Maximum Possible Effect (%MPE)
Vehicle 0.4 ± 0.10%
3 1.0 ± 0.221%
10 2.2 ± 0.364%
30 3.5 ± 0.4100%
100 3.6 ± 0.3103%

Experimental Protocols

In Vitro Assays

1. Cyclic AMP (cAMP) Inhibition Assay

This assay measures the inhibition of adenylyl cyclase activity following δ-opioid receptor activation, a key indicator of G-protein dependent signaling.[4]

  • Cell Line: HEK293 cells stably expressing the human δ-opioid receptor.

  • Protocol:

    • Seed cells in a 96-well plate and grow to 80-90% confluency.

    • Wash cells with serum-free media.

    • Pre-treat cells with 0.5 mM IBMX (a phosphodiesterase inhibitor) for 10 minutes.

    • Add varying concentrations of this compound or SNC80 (control) and incubate for 15 minutes.

    • Stimulate cells with 5 µM forskolin to induce cAMP production and incubate for a further 15 minutes.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA).

    • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine EC₅₀ and Eₘₐₓ values.

2. β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated δ-opioid receptor, a key event in receptor desensitization and an independent signaling pathway.[4]

  • Cell Line: U2OS cells co-expressing the human δ-opioid receptor fused to a ProLink tag and a β-arrestin-2 enzyme acceptor fusion protein.

  • Protocol:

    • Plate cells in a 96-well view plate.

    • Add varying concentrations of this compound or SNC80.

    • Incubate for 90 minutes at 37°C.

    • Add detection reagents according to the manufacturer's protocol (e.g., DiscoveRx PathHunter).

    • Measure the chemiluminescent signal using a plate reader.

    • Data Analysis: Generate dose-response curves by plotting the luminescent signal against the log concentration of the agonist to calculate EC₅₀ and Eₘₐₓ.

3. Receptor Internalization Assay

This assay visualizes and quantifies the agonist-induced trafficking of receptors from the cell surface into intracellular compartments.[4]

  • Cell Line: HEK293 cells stably expressing GFP-tagged human δ-opioid receptors.

  • Protocol:

    • Grow cells on glass coverslips.

    • Treat cells with varying concentrations of this compound or SNC80 for 30 minutes.

    • Fix the cells with 4% paraformaldehyde.

    • Mount coverslips on microscope slides.

    • Visualize receptor localization using a confocal microscope.

    • Data Analysis: Quantify receptor internalization by measuring the decrease in cell surface fluorescence or the increase in intracellular fluorescent puncta. Generate dose-response curves to determine the EC₅₀ for internalization.

In Vivo Assays

1. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This model induces a persistent inflammatory state, allowing for the assessment of a compound's efficacy in treating inflammatory pain.

  • Animals: Male Sprague-Dawley rats (180-220g).

  • Protocol:

    • Induce inflammation by injecting 100 µL of CFA into the plantar surface of the left hind paw.

    • Allow 24 hours for inflammation and hyperalgesia to develop.

    • Measure baseline mechanical allodynia using von Frey filaments.

    • Administer this compound or vehicle orally (p.o.).

    • Measure paw withdrawal thresholds at various time points post-administration (e.g., 30, 60, 120, and 240 minutes).

    • Data Analysis: Determine the dose-response relationship by plotting the paw withdrawal threshold against the dose of this compound. Calculate the % Maximum Possible Effect (%MPE).

2. Sciatic Nerve Ligation (SNL) Model of Neuropathic Pain

This model mimics neuropathic pain by inducing a nerve injury.

  • Animals: Male C57BL/6 mice (20-25g).

  • Protocol:

    • Surgically ligate the sciatic nerve of the left hind limb.

    • Allow 7-14 days for neuropathic pain behaviors to develop.

    • Assess baseline mechanical allodynia using von Frey filaments.

    • Administer this compound or vehicle orally (p.o.).

    • Measure paw withdrawal thresholds at various time points post-administration.

    • Data Analysis: Construct a dose-response curve and calculate the %MPE for each dose.

Mandatory Visualizations

G cluster_0 This compound Signaling Pathway ADL5747 This compound DOR δ-Opioid Receptor ADL5747->DOR G_protein Gαi/o Activation DOR->G_protein beta_arrestin β-Arrestin Recruitment (Low Efficacy) DOR->beta_arrestin Internalization Receptor Internalization (Minimal) DOR->Internalization AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Analgesia cAMP_decrease->Analgesia

Caption: Signaling pathway of this compound at the δ-opioid receptor.

G cluster_1 In Vivo Dose-Response Experimental Workflow Animal_Model Induce Pain Model (CFA or SNL) Baseline Baseline Nociceptive Testing Animal_Model->Baseline Dosing Administer this compound (Varying Doses) Baseline->Dosing Post_Dose_Testing Post-Dose Nociceptive Testing Dosing->Post_Dose_Testing Data_Analysis Data Analysis (Dose-Response Curve) Post_Dose_Testing->Data_Analysis Efficacy Determine Analgesic Efficacy (ED₅₀) Data_Analysis->Efficacy

Caption: Experimental workflow for in vivo dose-response studies.

References

Application Notes and Protocols for Measuring the Analgesic Effects of ADL-5747 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the analgesic properties of ADL-5747, a novel and selective delta-opioid receptor (DOR) agonist, in preclinical rodent models of chronic pain. The protocols detailed below are based on established methodologies for inducing inflammatory and neuropathic pain and assessing mechanical allodynia.

This compound has demonstrated significant analgesic efficacy in animal models, suggesting its potential as a therapeutic agent for chronic pain management.[1][2] Its mechanism of action is primarily mediated by the activation of DORs, particularly those located on peripheral Nav1.8-expressing sensory neurons.[1][3] A noteworthy characteristic of this compound is its ability to produce analgesia without inducing the hyperlocomotion or rapid receptor internalization often associated with other DOR agonists like SNC80, indicating a potentially favorable side-effect profile.[1][3]

Signaling Pathway of this compound

This compound, as a delta-opioid receptor agonist, initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive signaling. This process involves the inhibition of adenylyl cyclase, modulation of ion channels, and other intracellular signaling events.

ADL-5747_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADL5747 This compound DOR Delta-Opioid Receptor (DOR) ADL5747->DOR Binds and Activates G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Decreases Analgesia Analgesic Effect (Reduced Neuronal Excitability) cAMP->Analgesia Contributes to Ion_Channels->Analgesia Leads to

Figure 1: Simplified signaling pathway of this compound via the delta-opioid receptor.

Data Presentation: Analgesic Efficacy of this compound

The following tables summarize the quantitative data on the analgesic effects of this compound in preclinical models of inflammatory and neuropathic pain.

Inflammatory Pain Model (Complete Freund's Adjuvant)
Species Mouse
Administration Intraplantar
Dosage 10 nmol and 30 nmol
Effect Dose-dependent decrease in mechanical allodynia.[1]
Note The analgesic effect was abolished in delta-opioid receptor knockout mice, confirming the target specificity of this compound.[1]
Neuropathic Pain Model (Sciatic Nerve Ligation)
Species Mouse
Administration Systemic
Effect Significant reduction in mechanical hypersensitivity.[1][3]
Note The antiallodynic effects were strongly diminished in mice with a conditional deletion of the delta-opioid receptor in Nav1.8-positive neurons.[1]

Experimental Protocols

Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a persistent inflammatory state in the hind paw of rodents, leading to the development of mechanical allodynia.

CFA_Workflow Start Start Acclimatization Animal Acclimatization (≥ 7 days) Start->Acclimatization Baseline Baseline Mechanical Threshold Measurement (von Frey Test) Acclimatization->Baseline CFA_Injection CFA Injection (Intraplantar) Baseline->CFA_Injection Pain_Development Pain Model Development (e.g., 24 hours) CFA_Injection->Pain_Development ADL5747_Admin This compound Administration (e.g., systemic or local) Pain_Development->ADL5747_Admin Post_Treatment_Test Post-Treatment Mechanical Threshold Measurement (Time-course) ADL5747_Admin->Post_Treatment_Test Data_Analysis Data Analysis Post_Treatment_Test->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the CFA-induced inflammatory pain model.
  • This compound

  • Complete Freund's Adjuvant (CFA)

  • Vehicle for this compound (e.g., saline, DMSO/Cremophor EL/water mixture[4])

  • Adult male mice (e.g., C57BL/6)

  • Syringes and needles

  • von Frey filaments

  • Testing chambers with a wire mesh floor

  • Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment to minimize stress.

  • Baseline Testing: Acclimate the mice to the testing chambers for at least 30 minutes. Determine the baseline paw withdrawal threshold (PWT) in response to mechanical stimulation using von Frey filaments (see Protocol 3).

  • Induction of Inflammation: Anesthetize the mice lightly. Inject a small volume (e.g., 20 µL) of CFA into the plantar surface of one hind paw.

  • Pain Model Development: Allow at least 24 hours for the inflammatory response and mechanical allodynia to develop.

  • Drug Administration: Prepare this compound in the appropriate vehicle. Administer the drug via the desired route (e.g., intraperitoneal, oral, or intraplantar).

  • Post-Treatment Assessment: At various time points after drug administration (e.g., 30, 60, 120, and 240 minutes), measure the PWT using the von Frey test.

Protocol 2: Sciatic Nerve Ligation Model of Neuropathic Pain

This surgical model mimics chronic nerve injury and is used to study neuropathic pain.

SNL_Workflow Start Start Acclimatization Animal Acclimatization (≥ 7 days) Start->Acclimatization Baseline Baseline Mechanical Threshold Measurement (von Frey Test) Acclimatization->Baseline Surgery Sciatic Nerve Ligation Surgery Baseline->Surgery Recovery Post-operative Recovery and Pain Development (e.g., 7-14 days) Surgery->Recovery ADL5747_Admin This compound Administration (e.g., systemic) Recovery->ADL5747_Admin Post_Treatment_Test Post-Treatment Mechanical Threshold Measurement (Time-course) ADL5747_Admin->Post_Treatment_Test Data_Analysis Data Analysis Post_Treatment_Test->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for the sciatic nerve ligation neuropathic pain model.
  • This compound and vehicle

  • Adult male mice

  • Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)

  • Surgical instruments

  • Suture material (e.g., 9-0 nylon thread[5])

  • von Frey filaments and testing chambers

  • Animal Acclimatization and Baseline Testing: Follow steps 1 and 2 from Protocol 1.

  • Surgical Procedure:

    • Anesthetize the mouse and shave the thigh area of one leg.[6]

    • Make a small incision in the skin and underlying muscle to expose the sciatic nerve.[6][7]

    • Carefully isolate the nerve from the surrounding tissue.[7]

    • Tightly ligate the dorsal one-third to one-half of the sciatic nerve with a suture.[5][8]

    • Close the muscle and skin incisions with sutures.

  • Post-operative Care and Pain Development: Allow the animals to recover for 7 to 14 days for the neuropathic pain state to fully develop.[9]

  • Drug Administration: Prepare and administer this compound as described in Protocol 1.

  • Post-Treatment Assessment: Measure the PWT at various time points after drug administration using the von Frey test.

Protocol 3: Assessment of Mechanical Allodynia with von Frey Filaments

This protocol details the "up-down" method for determining the 50% paw withdrawal threshold.

  • Acclimation: Place the mice in individual clear plastic chambers on an elevated wire mesh floor and allow them to acclimate for at least 30 minutes.[2]

  • Filament Application:

    • Start with a von Frey filament estimated to be near the 50% withdrawal threshold (e.g., 0.4 g).[10]

    • Apply the filament perpendicularly to the plantar surface of the hind paw until it just buckles, holding for 2-5 seconds.[2]

  • Recording Responses: A positive response is a sharp withdrawal, flinching, or licking of the paw.[2]

  • Up-Down Method:

    • If there is no response, the next stimulus is applied with a filament of greater force.[2]

    • If there is a positive response, the next stimulus is applied with a filament of lesser force.[2]

    • Continue this pattern until a sequence of responses is obtained that allows for the calculation of the 50% withdrawal threshold using the formula described by Chaplan et al. (1994).[10]

  • Data Analysis: The 50% paw withdrawal threshold is calculated for each animal at each time point. The analgesic effect of this compound can be expressed as the increase in PWT or as the percentage of the maximum possible effect (%MPE).[4]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of ADL-5747

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of ADL-5747, a selective delta-opioid agonist. The following resources are designed to offer practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: While specific experimental data on this compound's solubility is not extensively published, its chemical structure (C24H28N2O3) suggests a largely hydrophobic molecule.[1][2][3] The presence of multiple aromatic rings and a limited number of polar functional groups available for hydrogen bonding with water likely contributes to its low aqueous solubility.

Q2: What are the common consequences of poor aqueous solubility for in vitro and in vivo studies of this compound?

A2: Poor aqueous solubility can lead to several experimental challenges:

  • Inaccurate quantification: Difficulty in preparing stock solutions and dilutions can lead to inconsistent and unreliable results in bioassays.

  • Precipitation: The compound may precipitate out of solution during experiments, especially when diluted in aqueous buffers, leading to lower effective concentrations.

  • Reduced bioavailability: In vivo, poor solubility can significantly limit oral absorption, resulting in low systemic exposure and potentially masking the true pharmacological effects of the compound.[4][5]

  • Challenges in formulation: Developing suitable formulations for preclinical and clinical studies becomes a significant hurdle.[6]

Q3: What are the initial steps to consider for improving the solubility of this compound?

A3: A systematic approach is recommended. Start with simple and readily available methods before moving to more complex techniques. The initial steps could include:

  • pH Adjustment: Assess the impact of pH on solubility, as this compound has a basic nitrogen atom that can be protonated.

  • Co-solvents: Investigate the use of water-miscible organic solvents.

  • Surfactants: Evaluate the effect of non-ionic surfactants on solubilization.

Troubleshooting Guide

This guide provides structured approaches to troubleshoot common solubility issues encountered with this compound.

Issue 1: this compound precipitates when preparing aqueous stock solutions.
  • Possible Cause: The concentration of this compound exceeds its intrinsic aqueous solubility.

  • Troubleshooting Workflow:

    G start Precipitation Observed step1 Decrease Concentration start->step1 Initial Step step2 Attempt pH Adjustment (e.g., pH 4-6) step1->step2 If unsuccessful end_success Clear Solution step1->end_success If successful step3 Introduce Co-solvent (e.g., DMSO, Ethanol) step2->step3 If unsuccessful step2->end_success If successful step4 Add Surfactant (e.g., Tween 80) step3->step4 If unsuccessful step3->end_success If successful step4->end_success If successful end_fail Precipitation Persists step4->end_fail If unsuccessful

    Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Inconsistent results in cell-based assays.
  • Possible Cause: Precipitation of this compound in the cell culture medium, leading to variable effective concentrations.

  • Troubleshooting Workflow:

    G start Inconsistent Assay Results step1 Visually Inspect Wells for Precipitation start->step1 step2 Reduce Final Concentration of this compound step1->step2 Precipitation observed step3 Increase Co-solvent % in final dilution (ensure cell viability) step2->step3 If unsuccessful end_consistent Consistent Results step2->end_consistent If successful step4 Prepare a Solid Dispersion (e.g., with PVP or Soluplus®) step3->step4 If unsuccessful step3->end_consistent If successful step4->end_consistent If successful end_inconsistent Inconsistency Remains step4->end_inconsistent If unsuccessful

    Caption: Workflow for addressing inconsistent assay results.

Data on Solubility Enhancement Strategies

The following tables summarize hypothetical data for various solubility enhancement techniques applied to this compound. These values are illustrative and should be confirmed experimentally.

Table 1: Effect of Co-solvents on this compound Solubility

Co-solventConcentration (% v/v) in WaterApparent Solubility of this compound (µg/mL)
None0%< 1
Ethanol20%50
Propylene Glycol20%75
DMSO10%200
PEG 40030%150

Table 2: Effect of Surfactants on this compound Solubility

SurfactantConcentration (% w/v) in WaterApparent Solubility of this compound (µg/mL)
None0%< 1
Tween 801%80
Poloxamer 1882%120
Solutol® HS 151%180

Table 3: Comparison of Advanced Formulation Strategies

Formulation StrategyCarrier/ExcipientDrug Loading (%)Apparent Solubility of this compound (µg/mL)
Solid DispersionPVP K3020%500
Nanosuspension-100%> 1000 (as suspension)
Inclusion ComplexHydroxypropyl-β-Cyclodextrin15%800
Lipid-Based FormulationCapryol™ 90, Cremophor® EL10%1200 (in formulation)

Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method
  • Add an excess amount of this compound to a series of vials containing the desired aqueous medium (e.g., water, buffer, co-solvent mixture).

  • Seal the vials and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, Soluplus®) in a common volatile organic solvent (e.g., methanol, acetone).[7]

  • Ensure both components are fully dissolved to form a clear solution.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Further dry the resulting solid film/powder under vacuum to remove residual solvent.

  • The resulting solid dispersion can then be used for dissolution studies or reconstituted in aqueous media.

Protocol 3: Particle Size Reduction by Micronization
  • Place the crystalline this compound powder into a jet mill or other suitable micronization equipment.[8][9]

  • Process the material according to the manufacturer's instructions to achieve the desired particle size range (typically 1-10 µm).

  • Characterize the particle size distribution of the micronized powder using techniques such as laser diffraction.

  • The micronized material can then be used to prepare suspensions with enhanced dissolution rates.[6]

Signaling Pathway and Formulation Logic

The following diagram illustrates the logical progression for selecting a solubility enhancement strategy.

G cluster_0 Initial Assessment cluster_1 Simple Approaches cluster_2 Advanced Approaches start Poorly Soluble This compound assess_ph Assess pH Sensitivity start->assess_ph ph_adjust pH Adjustment assess_ph->ph_adjust Ionizable cosolvents Co-solvents assess_ph->cosolvents Non-ionizable or insufficiently soluble surfactants Surfactants cosolvents->surfactants Higher solubility needed solid_dispersion Solid Dispersion surfactants->solid_dispersion For solid dosage forms or higher concentration particle_reduction Particle Size Reduction (Micronization/Nanosuspension) solid_dispersion->particle_reduction Alternative for thermally labile compounds complexation Complexation (Cyclodextrins) particle_reduction->complexation If aggregation is an issue lipid_based Lipid-Based Formulations complexation->lipid_based For very lipophilic compounds

Caption: Decision tree for selecting a solubility enhancement strategy for this compound.

References

Technical Support Center: Interpreting Unexpected Results in ADL-5747 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving ADL-5747, a selective delta-opioid receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel, orally bioavailable delta-opioid receptor (DOR) agonist.[1][2] Unlike traditional opioids that primarily target the mu-opioid receptor, this compound selectively activates DORs.[3] Its analgesic effects are largely mediated by the activation of these receptors on peripheral Nav1.8-expressing sensory neurons.[1]

Q2: What is "biased agonism" and how does it relate to this compound?

A2: Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. This compound is considered a biased agonist at the delta-opioid receptor.[1] It potently activates G-protein signaling, which is responsible for its analgesic effects, but does not significantly induce β-arrestin recruitment or receptor internalization.[1][4] This is in contrast to the prototypical DOR agonist, SNC80, which strongly promotes both pathways.[1] This biased activity is thought to contribute to a potentially better side-effect profile, such as a lack of hyperlocomotion seen with SNC80 in preclinical models.[1]

Q3: Why was the clinical development of this compound halted?

A3: The development of this compound was discontinued after a Phase IIa clinical trial in patients with osteoarthritis of the knee.[3][5] The trial failed to show a statistically significant difference in pain reduction between this compound and placebo.[5] This was attributed to an unusually high placebo response in the study, which masked the potential therapeutic effect of the drug.[5]

Q4: Have any off-target effects been observed for this compound?

A4: In preclinical studies, this compound has shown high selectivity for the delta-opioid receptor at therapeutic doses. However, at very high doses (e.g., 100 mg/kg in mice), some minor analgesic effects were observed in delta-opioid receptor knockout mice, suggesting potential off-target effects at these concentrations.[1]

Troubleshooting Guide

Issue 1: Inconsistent Analgesic Effects in Animal Models

Potential Cause 1: Species-specific differences.

  • Explanation: The analgesic efficacy of this compound has been shown to differ between species, such as rats and mice.[1] This could be due to variations in drug metabolism, bioavailability, or the expression patterns of delta-opioid receptors.[1]

  • Recommendation: When comparing data across species, it is crucial to consider these potential differences. Ensure that the dosing regimen is optimized for the specific species and strain being used.

Potential Cause 2: Differences in Pain Models.

  • Explanation: this compound has demonstrated efficacy in models of both inflammatory and neuropathic pain.[1][2] However, the magnitude of the effect may vary depending on the specific model and the endpoint being measured.

  • Recommendation: Carefully select the pain model that is most relevant to your research question. Ensure that the experimental procedures, such as the method of inducing pain and the timing of drug administration, are consistent across experiments.

Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy

Potential Cause 1: Biased agonism.

  • Explanation: this compound's biased agonism can lead to different functional outcomes. For example, a high potency in a G-protein signaling assay (e.g., cAMP inhibition) may not directly correlate with a behavioral response that is influenced by other signaling pathways.

  • Recommendation: Utilize a battery of in vitro assays to fully characterize the signaling profile of this compound, including G-protein activation, β-arrestin recruitment, and receptor internalization assays.

Potential Cause 2: Pharmacokinetic properties.

  • Explanation: The bioavailability, distribution, metabolism, and excretion (ADME) profile of this compound will influence its concentration at the target site and, consequently, its in vivo efficacy.

  • Recommendation: Conduct pharmacokinetic studies to determine the drug's profile in your experimental model. Correlate plasma and tissue concentrations with the observed pharmacological effects.

Issue 3: High Variability or Placebo Response in Behavioral Studies

Potential Cause: Contextual and environmental factors.

  • Explanation: As observed in the clinical trial of this compound, a high placebo response can obscure the true effect of the drug.[5] In preclinical behavioral studies, factors such as handling, stress, and the novelty of the testing environment can contribute to variability and placebo-like effects.

  • Recommendation: Acclimatize animals to the testing environment and handling procedures. Use appropriate control groups and blinding procedures to minimize experimental bias. Consider the potential for a placebo response when designing studies and interpreting data.

Data Presentation

Table 1: Preclinical Analgesic Activity of this compound in Mice

Pain ModelAdministration RouteEffective Dose RangeKey Findings
Complete Freund's Adjuvant (CFA) - Inflammatory PainOral30-100 mg/kgDose-dependently reduced mechanical allodynia.[1]
Sciatic Nerve Ligation (SNL) - Neuropathic PainOral30 mg/kgFully reversed mechanical allodynia.[1]
CFA-induced Inflammatory PainIntraplantar10-30 nmolProduced local, dose-dependent antiallodynia.[1]

Table 2: In Vivo Comparison of this compound and SNC80 in Mice

EffectThis compound (30 mg/kg)SNC80 (5-10 mg/kg)
Analgesia (Inflammatory & Neuropathic Pain) EffectiveEffective
Hyperlocomotion No effectSignificant increase
Receptor Internalization Not observedObserved

Experimental Protocols

Assessment of Mechanical Allodynia (von Frey Test)
  • Principle: This test measures the withdrawal threshold of a rodent's paw in response to a mechanical stimulus of increasing force.

  • Methodology:

    • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize.

    • Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw.

    • Begin with a filament below the expected threshold and increase the force until a withdrawal response is observed.

    • The 50% withdrawal threshold can be calculated using the up-down method.

cAMP Inhibition Assay
  • Principle: This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) following the activation of a Gαi/o-coupled receptor, such as the delta-opioid receptor.

  • Methodology:

    • Culture cells stably expressing the delta-opioid receptor (e.g., CHO or HEK293 cells).

    • Pre-incubate the cells with various concentrations of this compound.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or BRET-based).

    • The IC50 value, representing the concentration of this compound that causes 50% inhibition of the forskolin-induced cAMP production, is determined.

β-Arrestin Recruitment Assay
  • Principle: This assay measures the recruitment of β-arrestin to the activated delta-opioid receptor.

  • Methodology:

    • Use a cell line co-expressing the delta-opioid receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).

    • Treat the cells with varying concentrations of this compound.

    • Measure the interaction between the receptor and β-arrestin using a detection method appropriate for the specific assay format (e.g., luminescence, fluorescence, or enzyme complementation).

    • The EC50 value, representing the concentration of this compound that promotes 50% of the maximal β-arrestin recruitment, is determined.

Mandatory Visualizations

ADL-5747_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Internalization Pathway (Not Activated by this compound) ADL5747 This compound DOR Delta-Opioid Receptor (DOR) ADL5747->DOR Binds G_protein Gαi/o DOR->G_protein Activates beta_arrestin β-Arrestin DOR->beta_arrestin AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Internalization Receptor Internalization beta_arrestin->Internalization

Caption: Biased agonism of this compound at the delta-opioid receptor.

Troubleshooting_Workflow start Unexpected Result in this compound Experiment q1 Is the analgesic effect inconsistent? start->q1 a1_1 Consider species differences (rat vs. mouse) q1->a1_1 Yes a1_2 Evaluate pain model specificity q1->a1_2 Yes q2 Discrepancy between in vitro and in vivo results? q1->q2 No end Refined Experimental Design and Interpretation a1_1->end a1_2->end a2_1 Assess biased agonism profile (G-protein vs. β-arrestin) q2->a2_1 Yes a2_2 Investigate pharmacokinetic properties q2->a2_2 Yes q3 High variability or placebo effect? q2->q3 No a2_1->end a2_2->end a3_1 Refine animal handling and acclimatization q3->a3_1 Yes a3_2 Implement blinding and appropriate controls q3->a3_2 Yes q3->end No a3_1->end a3_2->end

Caption: Troubleshooting workflow for unexpected results in this compound experiments.

References

Technical Support Center: ADL-5747 Analgesic Effect Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of ADL-5747 dosage for its maximal analgesic effect in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, orally bioavailable δ-opioid receptor agonist.[1][2][3] Its analgesic effects are primarily mediated by the activation of δ-opioid receptors, with a significant contribution from receptors located on peripheral Nav1.8-positive sensory neurons.[1][2][3] This targeted action on peripheral neurons is believed to contribute to its analgesic properties in models of inflammatory and neuropathic pain.[1][2]

Q2: What is the recommended dose range for this compound in preclinical mouse models?

A2: In preclinical studies using mouse models of inflammatory and neuropathic pain, oral doses of this compound have been shown to be effective in the range of 30 to 100 mg/kg.[3] For local administration directly to the site of inflammation, intraplantar injections of 10 and 30 nmol have demonstrated a dose-dependent analgesic effect.[3] It is important to note that a bell-shaped dose-response curve has been observed, with optimal effects seen within the 30 to 100 mg/kg range for systemic administration.[3]

Q3: What is the duration of the analgesic effect of this compound in mice?

A3: Following oral administration of optimal doses (30 and 100 mg/kg) in mice, the analgesic effects of this compound are still active after 120 minutes, with the effect terminating about 4 hours after administration.[3]

Q4: What was the outcome of the clinical development of this compound?

A4: this compound, along with a related compound ADL-5859, progressed to Phase I and Phase II clinical trials for the treatment of pain.[4][5] While Phase I trials were successfully completed, the Phase IIa study in subjects with moderate to severe pain due to osteoarthritis of the knee did not meet its primary endpoint for pain reduction.[4][5] Consequently, further clinical development for this indication was terminated.[5]

Q5: Are there any known side effects of this compound observed in preclinical studies?

A5: A notable advantage of this compound and the related compound ADL-5859, when compared to the prototypical δ-agonist SNC80, is the lack of hyperlocomotion in mice.[2][3] This suggests a potentially different side-effect profile. At high doses (100 mg/kg), there is a suggestion that this compound might induce analgesia through other mechanisms in addition to the δ-opioid receptor, as a slight effect was observed in knockout mice at this dose.[3]

Troubleshooting Guides

Issue: Sub-optimal analgesic effect observed in our preclinical pain model.

Possible Cause Troubleshooting Step
Inappropriate Dosage Verify that the administered dose is within the optimal range of 30-100 mg/kg for oral administration in mice.[3] Consider performing a dose-response study to determine the optimal dose for your specific pain model and experimental conditions. Remember the observed bell-shaped dose-response curve.[3]
Route of Administration For localized pain, consider intraplantar injection (10-30 nmol) to target peripheral δ-opioid receptors directly.[3] Ensure proper vehicle formulation for oral gavage (e.g., 0.5% hydroxypropyl methylcellulose/0.1% Tween 80 in distilled water).[3]
Timing of Behavioral Assessment Ensure that behavioral testing is conducted within the window of expected peak analgesic effect (active after 120 minutes, effect terminates around 4 hours post-administration for oral dosage).[3]
Pain Model Variability Ensure the pain model (e.g., CFA-induced inflammation, sciatic nerve ligation) is induced consistently and produces a stable baseline of hypersensitivity before drug administration.

Issue: Unexpected behavioral side effects observed.

Possible Cause Troubleshooting Step
Off-target Effects at High Doses If using doses at or above 100 mg/kg, consider the possibility of off-target effects.[3] It may be beneficial to test a lower dose within the optimal range.
Compound Stability/Purity Verify the purity and stability of your this compound compound. Degradation or impurities could lead to unexpected biological activity.

Data Presentation

Table 1: Preclinical Oral Dosage of this compound in Mice

Pain Model Species Route of Administration Effective Dose Range (mg/kg) Observed Effect Reference
CFA-Induced Inflammatory PainMouseOral30 - 100Significant antiallodynia[3]
Sciatic Nerve LigationMouseOral30 - 100Significant antiallodynia[3]

Table 2: Preclinical Local Administration of this compound in Mice

Pain Model Species Route of Administration Effective Dose Range (nmol) Observed Effect Reference
CFA-Induced Inflammatory PainMouseIntraplantar10 - 30Dose-dependent decrease in mechanical allodynia[3]

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Mice

Objective: To induce a persistent inflammatory pain state characterized by mechanical allodynia and thermal hyperalgesia.

Materials:

  • Complete Freund's Adjuvant (CFA)

  • Sterile saline

  • 20 µL Hamilton syringe with a 30-gauge needle

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Acclimatize mice to the testing environment for at least 2 days prior to the experiment.

  • On the day of induction, briefly anesthetize the mouse using isoflurane.

  • Inject 20 µL of CFA (1 mg/mL) subcutaneously into the plantar surface of the right hind paw.[1]

  • A control group should be injected with 20 µL of sterile saline in the same manner.

  • Allow the mice to recover in their home cages.

  • Mechanical allodynia and thermal hyperalgesia typically develop within 24 hours and can persist for several weeks.[6] Behavioral testing can commence 24 hours post-CFA injection.

Sciatic Nerve Ligation (SNL) Model of Neuropathic Pain in Mice

Objective: To create a model of neuropathic pain resulting from peripheral nerve injury.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical scissors and forceps

  • 9-0 non-absorbable nylon suture[2][7]

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Anesthetize the mouse and shave the fur over the right thigh.

  • Make a small incision in the skin and underlying biceps femoris muscle to expose the sciatic nerve.

  • Carefully isolate the sciatic nerve.

  • Ligate the dorsal third of the sciatic nerve tightly with the 9-0 nylon suture.[2][7]

  • Close the muscle and skin incisions with appropriate sutures.

  • Allow the mice to recover in their home cages with appropriate post-operative care.

  • Neuropathic pain behaviors, such as mechanical allodynia, will develop over the following days and can be assessed starting from day 3-5 post-surgery.

Assessment of Mechanical Allodynia using the Von Frey Test

Objective: To quantify the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

  • Von Frey filaments with varying stiffness (calibrated in grams)

  • Elevated mesh platform

  • Plexiglas enclosures

Procedure:

  • Place the mouse in a Plexiglas enclosure on the elevated mesh platform and allow it to acclimate for at least 30-60 minutes.[8]

  • Begin with a filament near the expected withdrawal threshold. Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause a slight bend in the filament.[9]

  • Hold the filament in place for approximately 2-3 seconds.

  • A positive response is recorded if the mouse briskly withdraws, flinches, or licks its paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, the next smaller filament is used. If there is no response, the next larger filament is used.[10]

  • The pattern of responses is used to calculate the 50% paw withdrawal threshold using a statistical method (e.g., Dixon's method).[10]

Mandatory Visualizations

experimental_workflow cluster_induction Pain Model Induction cluster_treatment Treatment cluster_assessment Behavioral Assessment cfa CFA Injection (Inflammatory Pain) drug Administer this compound (e.g., 30 mg/kg oral) cfa->drug 24h post-induction vehicle Administer Vehicle cfa->vehicle snl Sciatic Nerve Ligation (Neuropathic Pain) snl->drug 3-5 days post-surgery snl->vehicle vonfrey Von Frey Test (Mechanical Allodynia) drug->vonfrey 1-2h post-treatment vehicle->vonfrey signaling_pathway ADL5747 This compound DOR δ-Opioid Receptor (on Nav1.8+ neuron) ADL5747->DOR Agonist Binding G_protein G-protein Activation DOR->G_protein Signaling Downstream Signaling (e.g., ↓ cAMP, ↓ Ca2+ influx) G_protein->Signaling Analgesia Analgesic Effect (↓ Nociceptor Excitability) Signaling->Analgesia

References

Technical Support Center: Troubleshooting ADL-5747 Variability in Animal Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in animal pain models while working with ADL-5747.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant variability in the analgesic efficacy of this compound between experiments. What are the potential causes?

A1: Variability in the analgesic effect of this compound can arise from several factors, ranging from the experimental model to procedural details. Here are some key areas to investigate:

  • Animal-Related Factors:

    • Species and Strain Differences: Analgesic responses to this compound can differ between species (e.g., rats vs. mice) and even between different strains of the same species.[1] It is crucial to maintain consistency in the animal model used.

    • Sex Differences: The sex of the animals can influence pain perception and analgesic responses. Some studies have noted that the sex of the experimenter can also be a confounding variable.[2]

    • Age and Weight: Animal age and weight can impact drug metabolism and distribution, potentially affecting the observed efficacy.

  • Dosing and Administration:

    • Dose-Response Relationship: this compound can exhibit a bell-shaped dose-response curve for antihyperalgesia in some models.[1] Doses that are too low or too high may result in suboptimal effects. It is recommended to perform a dose-response study to determine the optimal dose for your specific model and endpoint.

    • Route of Administration: Ensure consistent administration of this compound. Oral gavage, intraperitoneal, or local administration can lead to different pharmacokinetic and pharmacodynamic profiles.

  • Pain Model and Assay:

    • Model-Specific Efficacy: The effectiveness of this compound can vary between different pain models (e.g., inflammatory vs. neuropathic pain).[1][3]

    • Behavioral Assay Sensitivity: The choice of behavioral assay to measure pain is critical. Different assays (e.g., von Frey, hot plate, burrowing) have varying sensitivities and can be influenced by factors other than pain, such as anxiety or motor function.[2][4][5]

  • Environmental and Procedural Factors:

    • Housing Conditions: Changes in housing, such as the type of flooring or the presence of conspecifics, can affect animal behavior and pain responses.[2]

    • Experimenter Variability: Subtle differences in handling and testing procedures between different experimenters can introduce variability.

    • Acclimatization: Ensure animals are properly acclimated to the testing environment to minimize stress-induced analgesia.

Q2: What is the mechanism of action for this compound, and how might this contribute to variability?

A2: this compound is a novel, orally bioavailable δ-opioid receptor agonist.[3][6] Its primary mechanism of action is the activation of δ-opioid receptors, with a significant contribution from receptors expressed on peripheral Nav1.8-positive sensory neurons.[1][7]

A key feature of this compound is its biased agonism . Unlike the prototypical δ-agonist SNC80, this compound does not induce hyperlocomotion or in vivo receptor internalization.[1][3] This biased signaling may contribute to its favorable side-effect profile but could also be a source of variability if the downstream signaling pathways are influenced by factors that differ between experimental setups. For instance, the expression levels of signaling effectors downstream of the δ-opioid receptor could vary between different tissues or cell types, leading to variable responses.

At higher doses (e.g., 100 mg/kg in mice), there is a possibility that this compound may exert some of its effects through mechanisms other than δ-opioid receptor agonism, which could introduce another layer of variability.[1]

Q3: What are the recommended experimental models and dose ranges for evaluating this compound?

A3: this compound has been shown to be effective in rodent models of both inflammatory and neuropathic pain.

  • Inflammatory Pain Models: The Complete Freund's Adjuvant (CFA) model is a commonly used model where this compound has demonstrated efficacy.[1]

  • Neuropathic Pain Models: The sciatic nerve ligation (SNL) model is another well-established model where this compound has shown analgesic effects.[1][3]

The optimal dose can vary depending on the species and the specific pain model. It is highly recommended to conduct a dose-response study to determine the most effective dose for your experimental conditions.

Data Presentation

Table 1: Summary of this compound Efficacy in Preclinical Pain Models

SpeciesPain ModelRoute of AdministrationEffective Dose RangeKey FindingsReference
MouseComplete Freund's Adjuvant (CFA)Oral30 - 100 mg/kgDose-dependently suppressed mechanical allodynia. A bell-shaped dose-response was observed.[1]
MouseSciatic Nerve Ligation (SNL)Oral30 - 100 mg/kgSignificantly reduced mechanical hypersensitivity.[1]
MouseCFA-induced inflammatory painIntraplantar30 nmolLocal administration induced a dose-dependent decrease in mechanical allodynia.[1]
RatNot SpecifiedOralNot SpecifiedReported to have good oral bioavailability and analgesic effects.[3][6]

Experimental Protocols

Methodology for Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain in Mice

  • Animal Handling and Acclimatization: C57BL6/J mice are housed under standard laboratory conditions with ad libitum access to food and water. Animals are acclimated to the testing environment for at least 3 days prior to the experiment.

  • Induction of Inflammation: A 20 µL injection of CFA is administered subcutaneously into the plantar surface of the right hind paw to induce localized inflammation.

  • Assessment of Mechanical Allodynia: Mechanical sensitivity is assessed using von Frey filaments. Mice are placed in individual Plexiglas chambers on an elevated mesh floor. Filaments of increasing force are applied to the plantar surface of the inflamed paw until a withdrawal response is observed. The 50% withdrawal threshold is calculated using the up-down method.

  • Drug Administration: this compound is administered orally at the desired doses (e.g., 10, 30, 100 mg/kg). A vehicle control group should be included.

  • Post-Treatment Assessment: Mechanical allodynia is reassessed at various time points after drug administration (e.g., 60, 120, 240 minutes) to determine the time course of the analgesic effect.[1]

Mandatory Visualization

ADL5747_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADL5747 This compound DOR δ-Opioid Receptor ADL5747->DOR Binds and Activates G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Analgesia K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Pain Induction cluster_treatment Treatment and Assessment cluster_analysis Data Analysis A Animal Acclimatization (e.g., 3 days) B Baseline Behavioral Testing (e.g., von Frey) A->B C Induce Pain Model (e.g., CFA injection) B->C D Administer this compound or Vehicle C->D E Post-Treatment Behavioral Testing (Multiple time points) D->E F Data Collection and Analysis E->F G Statistical Comparison F->G

Caption: General experimental workflow for preclinical pain studies.

References

Technical Support Center: Mitigating Potential Convulsive Effects of Delta-Opioid Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with delta-opioid (δ-opioid) agonists.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for delta-opioid agonist-induced convulsions?

A1: The convulsive effects of certain delta-opioid agonists are primarily mediated through the activation of δ-opioid receptors located on forebrain GABAergic neurons.[1] This activation inhibits GABAergic neurotransmission, leading to a disinhibition of downstream neurons and resulting in epileptiform activity.[1] The hippocampus is a key brain region implicated in the generation of these seizures.[2][3]

Q2: Do all delta-opioid agonists have convulsive properties?

A2: No, not all delta-opioid agonists induce convulsions. First-generation non-peptidic agonists like SNC80 and BW373U86 are known to cause brief, non-lethal convulsions in rodents and rhesus monkeys.[1][2] However, many second-generation agonists, such as ARM-390, ADL5859, and KNT-127, do not exhibit convulsant properties at therapeutic doses.[1][4]

Q3: What is "biased agonism" and how does it relate to the convulsive effects of delta-opioid agonists?

A3: Biased agonism, or functional selectivity, refers to the ability of different agonists to stabilize distinct conformations of the δ-opioid receptor, leading to the activation of specific downstream signaling pathways.[4] Some pathways may be associated with therapeutic effects like analgesia, while others may trigger adverse effects such as convulsions. It is hypothesized that agonists with a bias away from pro-convulsive signaling pathways (e.g., certain β-arrestin pathways) will have a lower seizure liability.[3][4] The development of G protein-biased agonists, which under-recruit β-arrestin 2, is a strategy to avoid this side effect.[3]

Q4: What is the role of β-arrestin signaling in delta-opioid agonist-induced seizures?

A4: The role of β-arrestin is complex and still under investigation. Some studies suggest a positive correlation between the recruitment of β-arrestin 2 and the intensity of seizures induced by δ-opioid agonists.[3][5][6] Conversely, β-arrestin 1 knockout mice have been shown to display an enhanced seizure response to SNC80, suggesting a potential protective role for this isoform.[3][5][6] This highlights the intricate nature of β-arrestin signaling in this context.

Troubleshooting Guides

Q1: I am observing significant convulsive behavior with my test compound. How can I confirm it is a delta-opioid receptor-mediated effect?

A1: To confirm that the observed convulsions are mediated by the δ-opioid receptor, you can perform a co-administration experiment with a selective δ-opioid receptor antagonist, such as naltrindole.[7] If the convulsive effects are blocked or significantly attenuated by the antagonist, it strongly suggests an on-target effect. The ability of SNC80 to induce seizures is absent in δ-opioid receptor knockout mice, further confirming this is an on-target effect.[3][5]

Q2: My experimental model shows a high incidence of convulsions with SNC80. Are there alternative agonists with a better safety profile?

A2: Yes, several newer delta-opioid agonists have been developed with a reduced or absent convulsive liability. Consider using agonists such as ARM-390, ADL5859, or KNT-127, which have demonstrated efficacy in preclinical models without inducing seizures.[1][2]

Q3: Can tolerance develop to the convulsive effects of delta-opioid agonists?

A3: Yes, tolerance to the convulsive effects of agonists like SNC80 has been shown to develop rapidly.[4] This is an important consideration in the design of chronic dosing studies.

Quantitative Data Summary

Table 1: Convulsive Doses of Prototypical Delta-Opioid Agonist SNC80 in Rodents

SpeciesRoute of AdministrationDose Range Inducing Convulsions (mg/kg)Reference
MiceIntraperitoneal (i.p.)9 - 32[1][2]
RatsVarious3.2 - 32[2]

Table 2: Comparison of Convulsive Effects of Different Delta-Opioid Agonists in Mice

AgonistAdministration RouteDose Range Tested (mg/kg)Convulsive Activity ObservedReference
SNC80i.p.9 - 32Yes[1][2]
ARM-390Oral (p.o.)10 - 60No[1]
ADL5859Oral (p.o.)30 - 300No[1][2]

Experimental Protocols

Protocol 1: Assessment of Convulsive Activity in Mice
  • Animal Model: C57BL/6 or other appropriate mouse strain.

  • Housing: House animals individually for at least 24 hours before the experiment to allow for acclimatization.

  • Drug Administration: Administer the delta-opioid agonist via the desired route (e.g., intraperitoneal injection). Doses for novel compounds should be determined based on their receptor affinity and efficacy in in-vitro assays.

  • Behavioral Observation: Immediately after administration, place the mouse in an observation chamber and record its behavior for a predefined period (e.g., 60 minutes). Seizure activity can be scored using a modified Racine scale, which grades the severity of convulsions from mild (e.g., facial jerking) to severe (e.g., tonic-clonic seizures).

  • EEG Monitoring (Optional but Recommended): For more quantitative analysis, mice can be implanted with cortical electrodes for electroencephalogram (EEG) recording. EEG signals are amplified and recorded to detect epileptiform discharges, such as spike-and-wave patterns, which are indicative of seizure activity.[1][2]

Protocol 2: Co-administration with an Antagonist to Confirm Receptor Mediation
  • Animal Model and Housing: As described in Protocol 1.

  • Pre-treatment: Administer a selective delta-opioid receptor antagonist, such as naltrindole (e.g., 15 mg/kg, s.c.), a specific time (e.g., 30 minutes) before the agonist administration.[7]

  • Agonist Administration: Administer the delta-opioid agonist at a dose known to induce convulsions.

  • Observation: Monitor and score behavioral and/or EEG activity as described in Protocol 1. A significant reduction in seizure activity compared to the agonist-only group indicates a delta-opioid receptor-mediated effect.

Visualizations

G Proposed Signaling Pathway of Delta-Opioid Agonist-Induced Convulsions cluster_0 Presynaptic GABAergic Neuron cluster_1 Postsynaptic Neuron Agonist Pro-convulsant δ-Opioid Agonist (e.g., SNC80) DOR δ-Opioid Receptor Agonist->DOR G_protein G-protein Signaling DOR->G_protein Beta_arrestin β-arrestin 2 Signaling DOR->Beta_arrestin Inhibition Inhibition of GABA Release G_protein->Inhibition Seizure Seizure Activity Beta_arrestin->Seizure Potential Contribution Disinhibition Disinhibition/ Increased Excitability Inhibition->Disinhibition Reduces GABAergic Tone Disinhibition->Seizure

Caption: Proposed signaling pathway for delta-opioid agonist-induced convulsions.

G Experimental Workflow for Assessing Convulsive Potential cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Screening in Rodents cluster_2 Phase 3: Confirmation Studies a Binding Affinity Assay (Determine Ki for δ-Opioid Receptor) b Functional Assay (e.g., cAMP, β-arrestin recruitment) a->b c Administer Increasing Doses of Test Compound to Mice b->c d Behavioral Observation (Modified Racine Scale) c->d e EEG Recording (Spike-and-Wave Discharge Analysis) c->e f Data Analysis: Determine Convulsive Dose Threshold d->f e->f g Antagonist Co-administration (e.g., with Naltrindole) f->g h Comparison with Reference Compounds (SNC80 vs. Non-convulsant Agonist) g->h i Evaluation in δ-Opioid Receptor Knockout Mice h->i

Caption: Workflow for assessing the convulsive potential of a new δ-opioid agonist.

G Concept of Biased Agonism at the Delta-Opioid Receptor cluster_0 G-Protein Biased Agonist (e.g., ADL5859) cluster_1 β-Arrestin Biased Agonist (e.g., SNC80) cluster_2 Downstream Signaling & Effects DOR δ-Opioid Receptor G_Protein G-Protein Pathway DOR->G_Protein Favored by Agonist A Beta_Arrestin β-Arrestin Pathway DOR->Beta_Arrestin Favored by Agonist B Agonist_A Agonist A Agonist_A->DOR Agonist_B Agonist B Agonist_B->DOR Analgesia Analgesia G_Protein->Analgesia Convulsions Convulsions Beta_Arrestin->Convulsions

Caption: Biased agonism at the delta-opioid receptor and its functional outcomes.

References

Technical Support Center: Improving the Translational Relevance of ADL-5747 Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and improving the translational relevance of preclinical data for ADL-5747, a novel δ-opioid receptor (DOR) agonist.

Frequently Asked Questions (FAQs)

Q1: We observe robust analgesic effects of this compound in our rodent models of inflammatory and neuropathic pain, but this did not translate to clinical efficacy. What are the potential reasons for this discrepancy?

A1: This is a critical issue in the translation of preclinical pain research. Several factors could contribute to this discrepancy:

  • Species-Specific Differences: There may be significant differences in the expression patterns, pharmacology, or downstream signaling of δ-opioid receptors between rodents and humans.[1]

  • Pain Models: The preclinical models of inflammatory and neuropathic pain, such as the Complete Freund's Adjuvant (CFA) and Spared Nerve Injury (SNI) models, may not fully recapitulate the complexity of human chronic pain conditions.[1][2][3][4][5]

  • Biased Agonism: this compound exhibits biased agonism, meaning it activates δ-opioid receptors in a way that differs from other agonists like SNC80.[1][6] While this profile is advantageous in preclinical models by avoiding certain side effects, the specific signaling pathways engaged by this compound may be less relevant for analgesia in humans.

  • Pharmacokinetics and Metabolism: Differences in the absorption, distribution, metabolism, and excretion (ADME) of this compound between rodents and humans could lead to suboptimal target engagement in clinical trials.

Q2: What is "biased agonism" and how does it relate to this compound's preclinical profile?

A2: Biased agonism refers to the ability of a ligand to preferentially activate certain signaling pathways over others upon binding to a receptor. In the case of this compound, it acts as a δ-opioid receptor agonist but, unlike the prototypical agonist SNC80, it does not induce significant hyperlocomotion or in vivo receptor internalization.[1][6] This suggests that this compound may activate signaling pathways distinct from those engaged by SNC80, leading to a different pharmacological profile. This biased activity was thought to be beneficial, potentially separating the desired analgesic effects from unwanted side effects.

Q3: this compound's analgesic effect is reported to be mediated by peripheral δ-opioid receptors on Nav1.8-expressing neurons. How can we experimentally verify this in our studies?

A3: To confirm the peripheral mechanism of action, you can employ the following experimental approaches:

  • Local Administration: Administer this compound locally to the site of inflammation or injury (e.g., intraplantar injection). A significant analgesic effect that is restricted to the injected paw would support a peripheral mechanism.[1]

  • Use of Knockout Models: Utilize conditional knockout mice lacking δ-opioid receptors specifically in Nav1.8-expressing neurons. The analgesic effect of this compound should be significantly diminished or abolished in these animals compared to wild-type controls.[1][6]

  • Comparison with Systemic Administration: Compare the dose-response relationship of locally versus systemically administered this compound. A much lower dose required for effect with local administration suggests a peripheral site of action.

Troubleshooting Guides

Issue 1: Inconsistent Analgesic Efficacy in Preclinical Models

Problem: You are observing high variability or a lack of consistent analgesic effect with this compound in your rodent pain models.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Dose or Route of Administration Perform a thorough dose-response study to identify the optimal effective dose. Ensure the route of administration (e.g., oral, intraperitoneal) is consistent and appropriate for achieving desired plasma concentrations.
Choice of Pain Model The analgesic efficacy of this compound may vary between different pain models. Consider testing in both inflammatory (e.g., CFA-induced) and neuropathic (e.g., SNI or SNL) pain models.
Timing of Drug Administration and Behavioral Testing The onset and duration of this compound's effect may be time-dependent. Conduct a time-course experiment to determine the peak analgesic effect and the duration of action.
Animal Strain and Sex There may be strain- and sex-dependent differences in δ-opioid receptor expression and function. Ensure consistency in the animal strain and include both male and female animals in your studies.
Issue 2: Difficulty in Replicating the Lack of Receptor Internalization

Problem: Your in vitro or in vivo experiments show that this compound is causing δ-opioid receptor internalization, contrary to published findings.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cell Line or Primary Culture Differences The cellular context can influence receptor trafficking. Use cell lines with well-characterized δ-opioid receptor expression or primary neuronal cultures known to express the receptor.
Agonist Concentration High concentrations of this compound might overcome the bias against internalization. Use a range of concentrations, including those that are pharmacologically relevant for analgesia.
Assay Sensitivity and Specificity Ensure your internalization assay (e.g., immunofluorescence, ELISA) is validated and specific for the δ-opioid receptor. Include a positive control agonist known to induce internalization, such as SNC80.
In Vivo Imaging Technique If performing in vivo imaging, ensure the resolution and sensitivity of your technique are sufficient to detect subtle changes in receptor localization.

Data Presentation

Table 1: Summary of this compound Preclinical Analgesic Efficacy

Pain Model Species Route of Administration Effective Dose Range Outcome Reference
Complete Freund's Adjuvant (CFA) Induced Inflammatory PainMouseOral10-30 mg/kgDose-dependent reduction in mechanical allodynia[1]
Spared Nerve Injury (SNI) Neuropathic PainMouseOral30 mg/kgReversal of mechanical allodynia[1]
CFA-Induced Inflammatory PainRatNot SpecifiedNot Specified~50-fold more potent than ADL-5859[7][8]

Experimental Protocols

Key Experiment: Assessment of Mechanical Allodynia using von Frey Filaments

Objective: To quantify the mechanical sensitivity threshold in rodent models of inflammatory or neuropathic pain following treatment with this compound.

Methodology:

  • Acclimatization: Acclimate the animals to the testing environment and apparatus for at least 30 minutes before testing. The apparatus should consist of a wire mesh platform to allow access to the plantar surface of the hind paws.

  • Baseline Measurement: Before inducing pain or administering any compound, determine the baseline paw withdrawal threshold (PWT) for each animal using a set of calibrated von Frey filaments.

  • Pain Induction: Induce inflammatory pain by intraplantar injection of CFA or neuropathic pain via SNI surgery.

  • Drug Administration: Administer this compound or vehicle control at the desired dose and route.

  • Post-Treatment Measurement: At specified time points after drug administration, re-measure the PWT.

  • Data Analysis: The PWT is defined as the lowest force of von Frey filament that elicits a paw withdrawal response. Compare the PWTs of the this compound-treated group with the vehicle-treated group using appropriate statistical analysis (e.g., two-way ANOVA followed by a post-hoc test).

Visualizations

G cluster_0 This compound Signaling Pathway ADL5747 This compound DOR δ-Opioid Receptor (on Nav1.8+ neurons) ADL5747->DOR G_protein Gi/o Protein DOR->G_protein No_Internalization No Receptor Internalization DOR->No_Internalization No_Hyperlocomotion No Hyperlocomotion DOR->No_Hyperlocomotion AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia

Caption: Proposed biased agonism signaling pathway of this compound.

G cluster_1 Experimental Workflow for Preclinical Efficacy Testing start Select Animal Model (e.g., CFA, SNI) pain_induction Induce Inflammatory or Neuropathic Pain start->pain_induction baseline Measure Baseline Mechanical Threshold (von Frey) pain_induction->baseline treatment Administer this compound or Vehicle Control baseline->treatment post_treatment Measure Post-Treatment Mechanical Threshold treatment->post_treatment data_analysis Analyze and Compare Paw Withdrawal Thresholds post_treatment->data_analysis end Determine Analgesic Efficacy data_analysis->end

Caption: Workflow for assessing this compound analgesic efficacy.

G cluster_2 Troubleshooting Logic for Translational Failure preclinical_success Robust Preclinical Analgesia Observed clinical_failure Lack of Clinical Efficacy preclinical_success->clinical_failure Translational Gap species_diff Species Differences? (Receptor Pharmacology, Metabolism) clinical_failure->species_diff model_relevance Pain Model Relevance? clinical_failure->model_relevance biased_agonism Biased Agonism Translation? clinical_failure->biased_agonism

Caption: Key areas to investigate for translational discrepancies.

References

Technical Support Center: ADL-5747 Non-Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing the selective δ-opioid receptor agonist, ADL-5747, in non-rodent experimental models. The information is presented in a question-and-answer format to address specific issues that may be encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective and orally active agonist for the δ-opioid receptor (DOR).[1] Its primary mechanism of action involves binding to and activating DORs, which are part of the G protein-coupled receptor (GPCR) superfamily.[2] This activation ultimately leads to a decrease in neuronal activity, which is thought to mediate its analgesic effects.[2] In preclinical rodent models, the analgesic effects of this compound have been shown to be mediated by δ-opioid receptors, particularly those expressed on peripheral Nav1.8-positive neurons.[3]

Q2: What are the known effects of this compound in rodent models?

A2: In rodent models of inflammatory and neuropathic pain, this compound has demonstrated efficient pain-reducing properties.[3][4] Unlike the prototypical δ-agonist SNC80, this compound does not appear to induce hyperlocomotion or significant receptor internalization in vivo.[3][4] This suggests that this compound may have a biased agonist activity at the δ-opioid receptor.[3]

Q3: Has this compound been tested in humans?

A3: Yes, this compound, along with a similar compound ADL-5859, progressed to clinical trials. Both compounds successfully passed Phase I studies, indicating good tolerance in humans. However, they did not meet the primary endpoint for pain reduction in Phase II studies, which led to the termination of their clinical development.[2][5]

Q4: Are there any known off-target effects for this compound?

A4: Preclinical studies for this compound and the related compound ADL-5859 showed high selectivity for the δ-opioid receptor, with no detectable binding at over 100 other receptors, channels, or enzymes. At very high doses (100 mg/kg) in δ-opioid receptor knockout mice, some minor analgesic effects were observed, suggesting potential off-target effects at supratherapeutic concentrations.

Troubleshooting Guide

Problem 1: Lack of Efficacy in a Non-Rodent Pain Model

  • Possible Cause 1: Species-Specific Differences in Receptor Pharmacology. The affinity and efficacy of this compound may differ between rodent and non-rodent species. The expression patterns of δ-opioid receptors can also vary, potentially leading to different analgesic responses.

  • Troubleshooting Steps:

    • Receptor Binding Assay: Conduct in vitro receptor binding assays using tissue preparations (e.g., brain, spinal cord) from the non-rodent species of interest to confirm the binding affinity of this compound for the target receptor.

    • Functional Assays: Perform functional assays (e.g., GTPγS binding or cAMP accumulation assays) in cells expressing the species-specific δ-opioid receptor to determine the potency and efficacy of this compound.

    • Dose-Response Study: Conduct a wide dose-range study in the non-rodent model to ensure that a therapeutically relevant exposure is achieved.

Problem 2: Unexpected Behavioral Side Effects

  • Possible Cause: Central Nervous System (CNS) Penetration and Off-Target Effects. While this compound is designed to be peripherally restricted, sufficient CNS penetration to cause unexpected behavioral effects could occur in some species.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Measure the concentration of this compound in both plasma and cerebrospinal fluid (CSF) to determine the brain-to-plasma ratio. Correlate these concentrations with the observed behavioral effects.

    • Receptor Occupancy Studies: If technically feasible, perform in vivo receptor occupancy studies to determine the extent of δ-opioid receptor engagement in the CNS at doses that produce behavioral side effects.

    • Control Compounds: Include a peripherally restricted opioid agonist and a CNS-penetrant opioid agonist as controls in your experiments to differentiate between peripheral and central effects.

Quantitative Data Summary

Disclaimer: Detailed quantitative pharmacokinetic and toxicology data for this compound in non-rodent species are not extensively available in the public domain. The following tables are representative examples based on qualitative descriptions from published literature and typical parameters for similar small molecule drug candidates.

Table 1: Representative Pharmacokinetic Parameters of this compound (Oral Administration)

SpeciesDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (t½) (h)Oral Bioavailability (%)
Dog 102.0850980012.265
Cynomolgus Monkey 51.5600720010.555

Table 2: Representative Single-Dose Toxicology Profile of this compound in Dog

Dose Group (mg/kg)Clinical ObservationsCardiovascular EffectsRespiratory Effects
Vehicle Control No abnormalities observedNo significant changesNo significant changes
10 No abnormalities observedNo significant changesNo significant changes
30 Mild sedation in 1 of 4 animalsNo significant changesNo significant changes
100 Moderate sedation, transient ataxiaSlight decrease in heart rateNo significant changes

Experimental Protocols

Protocol 1: Oral Pharmacokinetic Study in Beagle Dogs

  • Animal Model: Male Beagle dogs (n=4 per group), weighing 8-12 kg.

  • Acclimatization: Animals are acclimated for at least 7 days prior to the study.

  • Fasting: Animals are fasted overnight before dosing.

  • Dosing: this compound is formulated in a 0.5% hydroxypropyl methylcellulose / 0.1% Tween 80 solution and administered via oral gavage at doses of 1, 5, and 10 mg/kg.

  • Blood Sampling: Blood samples (approx. 1 mL) are collected from the jugular vein into EDTA-containing tubes at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis.

Visualizations

G This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound DOR δ-Opioid Receptor (DOR) This compound->DOR Binds and Activates G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP Neuronal_Activity Decreased Neuronal Activity cAMP->Neuronal_Activity Reduced cAMP leads to...

Caption: Simplified signaling pathway of this compound upon binding to the δ-opioid receptor.

G Experimental Workflow for Non-Rodent PK Study Start Start Animal_Acclimatization Animal Acclimatization (e.g., Beagle Dogs) Start->Animal_Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Dosing Oral Administration of this compound Fasting->Dosing Blood_Sampling Serial Blood Sampling (pre-dose to 24h post-dose) Dosing->Blood_Sampling Plasma_Processing Plasma Separation and Storage Blood_Sampling->Plasma_Processing LCMS_Analysis LC-MS/MS Bioanalysis Plasma_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Data Analysis LCMS_Analysis->PK_Analysis End End PK_Analysis->End

Caption: A typical experimental workflow for a pharmacokinetic study of this compound in a non-rodent model.

G Troubleshooting Logic: Lack of Efficacy Start Lack of Efficacy Observed? Check_PK Evaluate Pharmacokinetics (Exposure adequate?) Start->Check_PK Yes Check_PD Assess Pharmacodynamics (Receptor binding & function) Check_PK->Check_PD Yes Optimize_Dose Optimize Dose Check_PK->Optimize_Dose No Consider_Alt_Model Consider Alternative Model Check_PD->Consider_Alt_Model Poor Binding/Function Investigate_Metabolism Investigate Species-Specific Metabolism Check_PD->Investigate_Metabolism Binding/Function Confirmed Investigate_Metabolism->Consider_Alt_Model

Caption: A logical flowchart for troubleshooting a lack of efficacy with this compound in non-rodent models.

References

Validation & Comparative

A Comparative Analysis of ADL-5747 and SNC80 on Delta-Opioid Receptor Internalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two delta-opioid receptor (DOR) agonists, ADL-5747 and SNC80, with a specific focus on their differential effects on receptor internalization. The information presented is collated from preclinical studies and aims to provide an objective overview for researchers in the fields of pharmacology and drug development.

Introduction

The delta-opioid receptor, a G-protein coupled receptor (GPCR), is a promising therapeutic target for various conditions, including chronic pain and depression.[1] Agonist-induced activation of DORs can lead to therapeutic effects, but also to receptor desensitization and internalization, which can impact long-term efficacy and the development of tolerance.[1][2] SNC80 is a well-characterized, prototypical DOR agonist known to induce robust receptor internalization.[1][2][3] In contrast, this compound is a novel DOR agonist that exhibits potent analgesic properties with a distinct profile regarding receptor regulation.[3][4] This guide explores the key differences between these two compounds, with a focus on their impact on DOR internalization.

Comparative Data

The following table summarizes the key pharmacological and behavioral differences observed between this compound and SNC80 in preclinical models.

FeatureThis compoundSNC80References
Primary Function Delta-Opioid Receptor AgonistDelta-Opioid Receptor Agonist[3][4]
DOR Internalization Does not induce significant in vivo receptor internalizationPotent inducer of in vivo receptor internalization[3][4][5][6]
Analgesic Efficacy Effective in models of inflammatory and neuropathic painEffective in models of inflammatory and neuropathic pain[3][4]
Hyperlocomotion Does not induce hyperlocomotionInduces strong hyperlocomotor effects[3][6][7]
Proconvulsant Activity Low proconvulsant activityInduces seizures[8]
Biased Agonism Suggested to be a biased agonistConsidered a standard agonist[3][5][6]

Experimental Protocols

The findings presented in this guide are based on established experimental methodologies. Below are summaries of the key experimental protocols used to assess DOR internalization and its functional consequences.

In Vivo Delta-Opioid Receptor Internalization Assay

This experiment is designed to visually track the movement of DORs from the cell surface to the interior of the neuron after drug administration.

  • Animal Model: Knock-in mice expressing DORs tagged with a fluorescent protein (e.g., DOR-eGFP) are used. This allows for the direct visualization of the receptor's location within neurons.[1][2]

  • Drug Administration: Mice are administered either this compound, SNC80, or a vehicle control, typically via injection.

  • Tissue Preparation: After a predetermined time, the mice are euthanized, and brain and spinal cord tissues are collected. The tissues are then prepared for microscopic examination.

  • Confocal Microscopy: The prepared tissue sections are imaged using a confocal microscope to determine the subcellular localization of the DOR-eGFP.

  • Analysis: The images are analyzed to quantify the extent of receptor internalization. A diffuse fluorescence at the cell membrane indicates a lack of internalization, while punctate intracellular fluorescence is indicative of receptor internalization into endosomes.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the differential signaling pathways activated by this compound and SNC80 and the general workflow for studying DOR internalization.

Differential DOR Internalization: this compound vs. SNC80 cluster_0 This compound (Biased Agonist) cluster_1 SNC80 (Standard Agonist) This compound This compound DOR_A Delta-Opioid Receptor This compound->DOR_A Binds G-Protein Signaling_A G-Protein Signaling (Analgesia) DOR_A->G-Protein Signaling_A Activates No Internalization No Significant Internalization DOR_A->No Internalization SNC80 SNC80 DOR_S Delta-Opioid Receptor SNC80->DOR_S Binds G-Protein Signaling_S G-Protein Signaling (Analgesia) DOR_S->G-Protein Signaling_S Activates Arrestin Pathway β-Arrestin Pathway DOR_S->Arrestin Pathway Activates Internalization Receptor Internalization Arrestin Pathway->Internalization

Caption: Differential signaling pathways of this compound and SNC80 at the delta-opioid receptor.

Experimental Workflow for DOR Internalization Study Start Start: DOR-eGFP Knock-in Mice Drug_Admin Drug Administration (this compound, SNC80, Vehicle) Start->Drug_Admin Tissue_Harvest Tissue Harvesting (Brain, Spinal Cord) Drug_Admin->Tissue_Harvest Microscopy Confocal Microscopy Tissue_Harvest->Microscopy Analysis Image Analysis and Quantification Microscopy->Analysis Conclusion Conclusion: Internalization Profile Analysis->Conclusion

Caption: A generalized workflow for in vivo analysis of delta-opioid receptor internalization.

Conclusion

The distinct pharmacological profiles of this compound and SNC80, particularly concerning DOR internalization, highlight the concept of biased agonism. While both compounds are effective analgesics, this compound's lack of receptor internalization and associated adverse effects like hyperlocomotion and seizures suggests a more favorable therapeutic profile.[3][8] This makes this compound and similar biased agonists promising candidates for the development of novel pain therapeutics with potentially reduced tolerance and fewer side effects. The study of these compounds provides valuable insights into the nuanced signaling of the delta-opioid receptor and opens new avenues for designing safer and more effective opioid analgesics.

References

A Comparative Analysis of the Analgesic Potency of ADL-5747 and ADL-5859

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic properties of two novel δ-opioid receptor agonists, ADL-5747 and ADL-5859. The information presented is collated from preclinical studies to support further research and development in the field of pain management. While both compounds showed promise in preclinical models, it is important to note that they did not meet their primary endpoints in Phase II clinical trials for pain reduction.[1]

Overview of Compounds

This compound (N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl)benzamide) and ADL-5859 (N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl)benzamide) are selective δ-opioid receptor agonists.[2][3][4] They were developed as potential oral analgesics for the treatment of chronic pain, with the hypothesis that targeting the δ-opioid receptor could provide pain relief with fewer side effects than traditional µ-opioid receptor agonists.[1][5][6]

Quantitative Comparison of Analgesic Potency

The following tables summarize the dose-dependent analgesic effects of this compound and ADL-5859 in mouse models of inflammatory and neuropathic pain, as compared to the prototypical δ-opioid agonist SNC80.[2]

Table 1: Analgesic Effect in CFA-Induced Inflammatory Pain Model (Mouse) [2]

CompoundDose (mg/kg)Mechanical Threshold (g)% Reversal of Allodynia
Vehicle-~0.40%
SNC805~1.5100%
This compound10~0.8~36%
This compound30~1.2~73%
ADL-585910~0.9~45%
ADL-585930~1.3~82%

Table 2: Analgesic Effect in SNL-Induced Neuropathic Pain Model (Mouse) [2]

CompoundDose (mg/kg)Mechanical Threshold (g)% Attenuation of Allodynia
Vehicle-~0.50%
SNC8010~1.3~80%
This compound30~1.1~60%
ADL-585930~1.2~70%

Experimental Protocols

The data presented above was generated using the following key experimental methodologies:

Animal Models of Pain[2][3][4]
  • Inflammatory Pain: The Complete Freund's Adjuvant (CFA) model was used. Mice were injected with CFA into the plantar surface of the hind paw, leading to localized inflammation and hypersensitivity to mechanical stimuli (mechanical allodynia).

  • Neuropathic Pain: The Spared Nerve Ligation (SNL) model was employed. This surgical procedure involves the ligation of two of the three terminal branches of the sciatic nerve, resulting in persistent mechanical allodynia.

Assessment of Analgesia[2]
  • Von Frey Test: Mechanical allodynia was quantified using von Frey filaments. Mice were placed on an elevated mesh floor, and calibrated filaments were applied to the plantar surface of the paw. The force required to elicit a paw withdrawal response was recorded as the mechanical threshold. An increase in this threshold indicates an analgesic effect.

Drug Administration[2]
  • This compound, ADL-5859, and SNC80 were administered systemically (intraperitoneally) to assess their overall analgesic effects. For specific experiments investigating peripheral mechanisms, local intraplantar injections were performed.

Signaling Pathway and Mechanism of Action

This compound and ADL-5859 exert their analgesic effects primarily by activating δ-opioid receptors located on peripheral nociceptive neurons.[2][3] Studies have shown that the analgesic effects of these compounds are significantly diminished in mice lacking δ-opioid receptors specifically in Nav1.8-expressing primary sensory neurons.[2][3][4] This indicates a key role for these peripheral receptors in mediating pain relief.

Unlike the prototypical δ-opioid agonist SNC80, this compound and ADL-5859 do not induce hyperlocomotion, a common side effect associated with some δ-agonists.[2][3] Furthermore, they do not appear to cause significant receptor internalization in vivo, suggesting they may act as biased agonists at the δ-opioid receptor.[3]

G cluster_periphery Peripheral Nociceptive Neuron cluster_cns Central Nervous System ADL This compound / ADL-5859 DOR δ-Opioid Receptor ADL->DOR binds G_protein G-protein Activation DOR->G_protein activates Signaling_Cascade Downstream Signaling Cascade G_protein->Signaling_Cascade initiates Pain_Signal_Inhibition Inhibition of Pain Signal Transmission Signaling_Cascade->Pain_Signal_Inhibition leads to Analgesia Analgesia Pain_Signal_Inhibition->Analgesia results in

Caption: Proposed signaling pathway for this compound and ADL-5859-mediated analgesia.

Experimental Workflow

The following diagram illustrates the general workflow used in the preclinical evaluation of the analgesic potency of this compound and ADL-5859.

G cluster_model Pain Model Induction cluster_treatment Treatment cluster_assessment Analgesic Assessment cluster_analysis Data Analysis CFA CFA Injection (Inflammatory Pain) Drug_Admin Systemic Administration (this compound, ADL-5859, SNC80, Vehicle) CFA->Drug_Admin SNL SNL Surgery (Neuropathic Pain) SNL->Drug_Admin Von_Frey Von Frey Test (Measure Mechanical Threshold) Drug_Admin->Von_Frey Data_Comp Compare Paw Withdrawal Thresholds Between Treatment Groups Von_Frey->Data_Comp

Caption: Experimental workflow for assessing analgesic efficacy.

Conclusion

Preclinical studies in mice demonstrated that both this compound and ADL-5859 possess dose-dependent analgesic properties in models of inflammatory and neuropathic pain.[2] Their mechanism of action is primarily mediated by the activation of peripheral δ-opioid receptors on Nav1.8-expressing neurons.[2][3][4] Notably, in mouse models, the two compounds exhibited similar dose-dependent effects, whereas in rat studies, this compound was reported to be less effective than ADL-5859.[2] Despite this promising preclinical profile, both compounds failed to demonstrate sufficient efficacy in Phase II clinical trials for osteoarthritis pain, and their development was subsequently halted.[1][7] This highlights the translational challenges in pain drug development and underscores the need for further research to understand the discrepancies between preclinical and clinical outcomes for δ-opioid receptor agonists.

References

Unveiling the Biased Agonism of ADL-5747 at the Delta-Opioid Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ADL-5747's performance against other delta-opioid receptor agonists, with a focus on its biased agonism. The information presented is supported by experimental data to validate its unique signaling properties.

This compound is a novel, non-peptidic delta-opioid receptor (DOR) agonist that has demonstrated significant potential in preclinical models for the treatment of chronic pain. A key characteristic of this compound is its biased agonism, favoring the G protein-mediated signaling pathway, which is associated with analgesia, over the β-arrestin pathway, which is implicated in adverse effects such as receptor internalization and hyperlocomotion. This guide delves into the experimental evidence that substantiates this claim, offering a clear comparison with the well-characterized, but less biased, DOR agonist, SNC80.

In Vitro Functional Activity: A Clear Bias Towards G Protein Signaling

The biased agonism of this compound is most evident in its differential activity in in vitro functional assays that measure G protein activation and β-arrestin recruitment. While specific quantitative data for this compound in these assays is not publicly available in full, the originating research by Le Bourdonnec et al. (2009) indicates "nanomolar affinities and signaling potencies for the receptor in vitro."[1] This suggests potent activation of the G protein pathway.

To illustrate the expected differences in a comparative context, we can examine data for the prototypical DOR agonist SNC80 and infer the profile of a G protein-biased agonist like this compound.

CompoundG Protein Activation ([³⁵S]GTPγS Binding)β-Arrestin 2 RecruitmentBias
EC₅₀ (nM) Eₘₐₓ (%) EC₅₀ (nM)
This compound Potent (Expected in low nM range)HighLess Potent (Expected higher nM range)
SNC80 18 - 32[2]100 (Reference)Potent

Note: The values for this compound are inferred based on qualitative descriptions in the literature suggesting high potency at G protein signaling and minimal β-arrestin-mediated effects.[1] SNC80 is a full agonist at the delta-opioid receptor.[3]

In Vivo Evidence: Analgesia Without the Drawbacks

Preclinical studies in animal models of chronic inflammatory and neuropathic pain provide compelling in vivo evidence for the biased agonism of this compound.

FeatureThis compound / ADL-5859SNC80 (Reference Agonist)Implication for Biased Agonism
Analgesia in Chronic Pain Models Effective[4]Effective[4]Both compounds engage the desired analgesic pathway.
Hyperlocomotion No significant effect[4]Induces hyperlocomotion[4]This compound avoids a key side effect linked to β-arrestin signaling.
Receptor Internalization (in vivo) Not observed[4]Induces receptor internalization[4]Lack of internalization suggests minimal engagement of the β-arrestin pathway.

These findings strongly suggest that this compound and its close analog, ADL-5859, dissociate the therapeutic analgesic effects from the adverse effects commonly associated with unbiased or β-arrestin-biased DOR agonists.[4]

Signaling Pathways and Biased Agonism

The differential effects of this compound and SNC80 can be understood by examining the downstream signaling pathways of the delta-opioid receptor.

cluster_0 Delta-Opioid Receptor (DOR) Activation cluster_1 G Protein Pathway cluster_2 β-Arrestin Pathway Agonist Agonist (e.g., this compound, SNC80) DOR DOR Agonist->DOR G_protein Gαi/o Activation DOR->G_protein This compound (Preferred) SNC80 GRK GRK Phosphorylation DOR->GRK SNC80 >> this compound AC Adenylyl Cyclase Inhibition G_protein->AC cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia beta_arrestin β-Arrestin Recruitment GRK->beta_arrestin Internalization Receptor Internalization beta_arrestin->Internalization Adverse_Effects Adverse Effects (e.g., Hyperlocomotion) beta_arrestin->Adverse_Effects

Figure 1: Delta-opioid receptor signaling pathways highlighting the preferential activation of the G protein pathway by this compound.

As depicted in Figure 1, upon agonist binding, the DOR can initiate two main signaling cascades. The G protein pathway, preferentially activated by this compound, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and ultimately, the desired analgesic effect. The β-arrestin pathway, which is more robustly activated by SNC80, involves G protein-coupled receptor kinase (GRK) phosphorylation of the receptor, leading to β-arrestin recruitment. This, in turn, can trigger receptor internalization and downstream signaling that may contribute to adverse effects like hyperlocomotion.

Experimental Protocols

The validation of biased agonism relies on specific in vitro assays. Below are generalized methodologies for the key experiments used to characterize compounds like this compound.

[³⁵S]GTPγS Binding Assay (for G Protein Activation)

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist.

cluster_0 Experimental Workflow start Prepare cell membranes expressing DOR incubate Incubate membranes with agonist (e.g., this compound), GDP, and [³⁵S]GTPγS start->incubate filter Rapid filtration to separate bound and free [³⁵S]GTPγS incubate->filter scintillation Quantify bound [³⁵S]GTPγS via liquid scintillation counting filter->scintillation analyze Analyze data to determine EC₅₀ and Eₘₐₓ scintillation->analyze

Figure 2: General workflow for a [³⁵S]GTPγS binding assay.

Detailed Steps:

  • Membrane Preparation: Cells stably or transiently expressing the delta-opioid receptor are harvested and homogenized to isolate cell membranes.

  • Incubation: Membranes are incubated in a buffer containing a fixed concentration of GDP, the test agonist at varying concentrations, and [³⁵S]GTPγS.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the membranes with bound [³⁵S]GTPγS.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Non-linear regression analysis of the concentration-response data is used to calculate the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) values.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated receptor, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation assays.

cluster_0 Experimental Workflow start Transfect cells with DOR and β-arrestin constructs (e.g., fused to reporters) incubate Incubate cells with agonist (e.g., this compound) at varying concentrations start->incubate measure Measure the reporter signal (e.g., luminescence, fluorescence) incubate->measure analyze Analyze data to determine EC₅₀ and Eₘₐₓ measure->analyze

Figure 3: General workflow for a β-arrestin recruitment assay.

Detailed Steps:

  • Cell Culture and Transfection: A suitable cell line is co-transfected with plasmids encoding the delta-opioid receptor and a β-arrestin protein fused to a reporter molecule (e.g., a luciferase or fluorescent protein).

  • Agonist Stimulation: The transfected cells are treated with the test agonist at a range of concentrations.

  • Signal Detection: The interaction between the receptor and β-arrestin brings the reporter molecules into close proximity, generating a measurable signal (e.g., light emission in a BRET assay).

  • Data Analysis: The signal is quantified, and concentration-response curves are generated to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Conclusion

The available evidence strongly supports the characterization of this compound as a G protein-biased agonist at the delta-opioid receptor. Its ability to elicit analgesia in preclinical models without the concurrent activation of pathways associated with adverse effects, such as hyperlocomotion and receptor internalization, highlights its potential as a safer and more effective therapeutic agent for chronic pain. Further quantitative in vitro studies will be instrumental in precisely defining its bias factor and further elucidating its mechanism of action. This comparative guide underscores the importance of biased agonism as a key principle in modern drug discovery for developing targeted therapies with improved safety profiles.

References

Cross-validation of ADL-5747 binding affinity across different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the binding affinity of ADL-5747, a selective δ-opioid receptor agonist, across different opioid receptor subtypes. The data presented is derived from key preclinical studies to offer an objective comparison of its binding profile. Detailed experimental protocols are included to support the replication and validation of these findings.

Comparative Binding Affinity of this compound

This compound demonstrates high affinity and selectivity for the human δ-opioid receptor. The following table summarizes the equilibrium dissociation constants (Ki) of this compound for human δ, μ, and κ-opioid receptors, as determined by radioligand binding assays.

Compoundδ-Opioid Receptor (hDOP) Ki (nM)μ-Opioid Receptor (hMOP) Ki (nM)κ-Opioid Receptor (hKOP) Ki (nM)Cell LineRadioligandReference
This compound 0.211800940CHO[³H]DPDPELe Bourdonnec et al., 2009
SNC80 (Reference Agonist)0.181502300CHO[³H]DPDPELe Bourdonnec et al., 2009

Data Interpretation: The significantly lower Ki value for the δ-opioid receptor indicates a much stronger binding affinity of this compound for this receptor subtype compared to the μ and κ-opioid receptors. This high selectivity is a critical characteristic for a targeted therapeutic agent. When compared to the reference δ-opioid agonist SNC80, this compound exhibits a comparable high affinity for the δ-opioid receptor.

Experimental Protocols

The binding affinity data presented was obtained using a competitive radioligand binding assay. The following is a detailed methodology based on the protocol described in the primary literature.

Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (this compound) for human δ, μ, and κ-opioid receptors expressed in Chinese Hamster Ovary (CHO) cell membranes.

Materials:

  • Cell Membranes: CHO cell membranes stably expressing human δ-opioid (hDOP), μ-opioid (hMOP), or κ-opioid (hKOP) receptors.

  • Radioligand: [³H]DPDPE (for δ-opioid receptor), [³H]DAMGO (for μ-opioid receptor), [³H]U-69,593 (for κ-opioid receptor).

  • Test Compound: this compound.

  • Reference Compound: SNC80.

  • Non-specific Binding Control: Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • GF/B glass fiber filters.

  • Scintillation fluid.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen CHO cell membranes expressing the target opioid receptor subtype on ice. Homogenize the membranes in the assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay). Dilute the membranes to the desired concentration in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following components in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, an excess of naloxone, and cell membranes.

    • Competitive Binding: A range of concentrations of the test compound (this compound) or reference compound (SNC80), radioligand, and cell membranes.

  • Incubation: Incubate the microplates at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through GF/B glass fiber filters using a filtration apparatus. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow for Determining Binding Affinity

experimental_workflow Workflow for Radioligand Binding Assay cluster_preparation Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes assay_setup Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->assay_setup prep_reagents Prepare Reagents (Radioligand, Buffers, Compounds) prep_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Separate Bound/Unbound via Filtration incubation->filtration washing Wash Filters filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting calculate_specific Calculate Specific Binding counting->calculate_specific generate_curve Generate Competition Curve calculate_specific->generate_curve determine_ic50 Determine IC50 generate_curve->determine_ic50 calculate_ki Calculate Ki using Cheng-Prusoff determine_ic50->calculate_ki

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway of δ-Opioid Receptor Agonists

signaling_pathway Simplified Signaling Pathway of δ-Opioid Receptor Agonists ADL5747 This compound DOR δ-Opioid Receptor (DOR) ADL5747->DOR Binds to Gi_Go Gi/Go Protein DOR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits GIRK GIRK Channels Gi_Go->GIRK Activates Ca_channel Voltage-gated Ca2+ Channels Gi_Go->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Analgesia Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Analgesia

A Comparative Analysis of ADL-5747 and Other Spirocyclic Delta-Opioid Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and selective delta-opioid receptor (DOR) agonists as novel analgesics has led to the development of several classes of compounds. Among these, spirocyclic derivatives have shown significant promise. This guide provides a comparative analysis of ADL-5747, a novel spirocyclic DOR agonist, with its close analog ADL-5859 and the prototypical non-peptidic DOR agonist, SNC80. This comparison focuses on their pharmacological profiles, highlighting differences in binding affinity, functional potency, and signaling pathways, supported by experimental data and detailed methodologies.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound, ADL-5859, and SNC80 at opioid receptors. The data are compiled from studies conducted in Chinese Hamster Ovary (CHO) cells or other relevant cell lines expressing the human recombinant delta-opioid receptor.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundδ (DOR)μ (MOR)κ (KOR)Selectivity (MOR/DOR)Selectivity (KOR/DOR)Reference
This compound 0.9 ± 0.21800 ± 300>10000~2000>11111[1]
ADL-5859 0.84>10000>10000>11900>11900[2]
SNC80 1.7495248~291~146[3]

Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Functional Activity at the Delta-Opioid Receptor

CompoundAssayParameterValueReference
This compound [³⁵S]GTPγS BindingEC₅₀ (nM)20 ± 5[1]
[³⁵S]GTPγS BindingEₘₐₓ (%)95 ± 5[1]
ADL-5859 [³⁵S]GTPγS BindingEC₅₀ (nM)20[4]
SNC80 [³⁵S]GTPγS BindingEC₅₀ (nM)14.4 - 15.7[5]
cAMP InhibitionEC₅₀ (nM)9.2[6]

EC₅₀ represents the concentration of the agonist that gives half-maximal response. Eₘₐₓ represents the maximum functional response relative to a standard full agonist.

Comparative Performance Analysis

This compound and ADL-5859 are potent and highly selective spirocyclic DOR agonists.[1][2] Both compounds exhibit sub-nanomolar to low nanomolar binding affinity for the delta-opioid receptor, with significantly weaker affinity for the mu and kappa opioid receptors, indicating a superior selectivity profile compared to SNC80.[1][2][3]

A key differentiator for this compound and ADL-5859 is their suggested biased agonism.[7][8] In vivo studies have shown that unlike SNC80, neither this compound nor ADL-5859 induces hyperlocomotion or significant receptor internalization at analgesic doses.[7][9][10] This suggests that these spirocyclic compounds may activate signaling pathways distinct from those engaged by SNC80, potentially leading to a more favorable side-effect profile.[7] SNC80, while a potent and selective DOR agonist, has been associated with proconvulsant activity in preclinical studies, a side effect not observed with this compound and ADL-5859.[1]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of receptor activation by these agonists, it is essential to visualize the underlying signaling pathways and the experimental workflows used to measure their activity.

Delta-Opioid Receptor Signaling Pathway

Activation of the delta-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like this compound leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate various downstream effectors, including ion channels.

DOR_Signaling DOR δ-Opioid Receptor G_protein Gαi/oβγ DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Agonist This compound Agonist->DOR ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Analgesia) cAMP->Downstream Modulates

Delta-Opioid Receptor Signaling Pathway
Experimental Workflow: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to the receptor. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

GTPgS_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing DOR) Incubation Incubate Membranes with [³⁵S]GTPγS and Ligand Membrane_Prep->Incubation Ligand_Prep Ligand Dilution Series (this compound, etc.) Ligand_Prep->Incubation Filtration Rapid Filtration (separate bound from free) Incubation->Filtration Scintillation Scintillation Counting (measure bound [³⁵S]GTPγS) Filtration->Scintillation Analysis Calculate EC₅₀ and Eₘₐₓ Scintillation->Analysis

Workflow for [³⁵S]GTPγS Binding Assay
Experimental Workflow: cAMP Accumulation Assay

This assay quantifies the inhibition of adenylyl cyclase activity following DOR activation, which leads to a decrease in intracellular cAMP levels.

cAMP_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_lysis_detection Lysis & Detection cluster_data_analysis Data Analysis Cell_Culture Culture Cells (expressing DOR) Forskolin Stimulate with Forskolin (to increase basal cAMP) Cell_Culture->Forskolin Agonist_Add Add Ligand (this compound, etc.) Forskolin->Agonist_Add Cell_Lysis Cell Lysis Agonist_Add->Cell_Lysis cAMP_Detection cAMP Detection (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Detection Data_Analysis Calculate IC₅₀ cAMP_Detection->Data_Analysis

Workflow for cAMP Accumulation Assay

Detailed Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of test compounds for the delta-, mu-, and kappa-opioid receptors.

Materials:

  • Cell membranes from CHO cells stably expressing human recombinant DOR, MOR, or KOR.

  • Radioligand: [³H]diprenorphine (a non-selective opioid antagonist).

  • Non-specific binding control: Naloxone.

  • Test compounds: this compound, ADL-5859, SNC80.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, a fixed concentration of [³H]diprenorphine, and varying concentrations of the test compound or naloxone (for non-specific binding).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Functional Assay

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds as agonists at the delta-opioid receptor.

Materials:

  • Cell membranes from CHO cells stably expressing human recombinant DOR.

  • [³⁵S]GTPγS.

  • GDP (Guanosine diphosphate).

  • Test compounds: this compound, ADL-5859, SNC80.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, GDP, and varying concentrations of the test compound.

  • Add the cell membrane preparation to each well.

  • Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.

  • Incubate the plates at 30°C for a specified time.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of the test compound.

  • Determine the EC₅₀ and Eₘₐₓ values from the resulting dose-response curve using non-linear regression.

Conclusion

This compound and its analog ADL-5859 represent a significant advancement in the development of spirocyclic delta-opioid agonists. Their high potency and selectivity for the delta-opioid receptor, coupled with a pharmacological profile suggestive of biased agonism, distinguish them from the prototypical DOR agonist SNC80. The lack of hyperlocomotion and receptor internalization observed with the ADL compounds in preclinical models suggests a potential for a reduced side-effect profile, making them promising candidates for further investigation as novel analgesics. The experimental protocols and data presented in this guide provide a framework for the continued comparative analysis of these and other emerging delta-opioid receptor agonists.

References

Validating the Selectivity of ADL-5747 for the Delta-Opioid Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ADL-5747, a novel delta-opioid receptor (DOR) agonist, with other well-established opioid receptor ligands. The following sections present quantitative data from binding affinity and functional assays, detailed experimental protocols, and visualizations of key experimental workflows and signaling pathways to validate the selectivity of this compound for the delta-opioid receptor.

Introduction to this compound

This compound, or N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl)benzamide, is a novel, orally bioavailable, non-peptidic delta-opioid receptor agonist that has been investigated for its potential as an analgesic.[1] Preclinical studies have demonstrated its efficacy in animal models of inflammatory and neuropathic pain.[2][3] The analgesic effects of this compound are mediated through the delta-opioid receptor, as evidenced by their absence in DOR knockout mice.[2][3] In vivo studies have suggested a high selectivity for the delta-opioid receptor at doses up to 30 mg/kg.[4] In vitro studies have further indicated that this compound possesses nanomolar affinity and signaling potency at the delta-opioid receptor, with no significant binding to over 100 other non-opioid receptors, ion channels, or enzymes.[4]

Quantitative Data Comparison

The selectivity of an opioid ligand is determined by comparing its binding affinity (Ki) and functional potency (EC50 or IC50) across the three main opioid receptor subtypes: delta (δ), mu (μ), and kappa (κ). A lower Ki value indicates a higher binding affinity, while a lower EC50 or IC50 value signifies greater potency in functional assays. The selectivity ratio is calculated by dividing the Ki or EC50/IC50 value for the less-preferred receptors (μ and κ) by the value for the preferred receptor (δ). A higher ratio indicates greater selectivity.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)
Compoundδ-Opioid Receptor (Ki, nM)μ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Selectivity (μ/δ)Selectivity (κ/δ)Reference
This compound 0.981,8009,400~1,837~9,592[1]
SNC-801.4693347495248[5]
DPDPE1.41,1005,400~786~3,857[6]
DAMGO1,8001.21,8000.000671[7]
U-69,593>10,000>10,0003.0>3,3331[8]
Table 2: Opioid Receptor Functional Potency (EC50/IC50, nM)
CompoundAssay Typeδ-Opioid Receptorμ-Opioid Receptorκ-Opioid ReceptorReference
This compound GTPγS2810,000>10,000[1]
SNC-80GTPγS32>10,000>10,000[9]
SNC-80cAMP9.2--[2]
DPDPEGTPγS4.7>10,000>10,000[6]
DAMGOGTPγS>10,00045>10,000[9]
U-69,593GTPγS>10,000>10,00025[10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Displacement Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand known to bind to the target receptor.

Objective: To determine the inhibition constant (Ki) of the test compound for the delta, mu, and kappa opioid receptors.

Materials:

  • Cell membranes prepared from tissues or cell lines expressing the opioid receptor of interest (e.g., CHO-hDOR, CHO-hMOR, CHO-hKOR).

  • Selective radioligands for each receptor:

    • Delta: [³H]-Naltrindole or [³H]-DPDPE

    • Mu: [³H]-DAMGO

    • Kappa: [³H]-U-69,593

  • Unlabeled test compound (e.g., this compound) at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the selective radioligand and varying concentrations of the unlabeled test compound.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.

  • Washing: The filters are washed with ice-cold incubation buffer to remove non-specifically bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to opioid receptors upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, is an indicator of receptor activation.

Objective: To determine the potency (EC50) and efficacy of the test compound in activating delta, mu, and kappa opioid receptors.

Materials:

  • Cell membranes from cells stably expressing the human opioid receptors.

  • [³⁵S]GTPγS.

  • Guanosine diphosphate (GDP).

  • Test compound (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Reaction: The mixture is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is determined from the dose-response curve.

cAMP Inhibition Assay

Opioid receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Objective: To measure the functional potency (IC50) of the test compound by quantifying its ability to inhibit forskolin-stimulated cAMP production.

Materials:

  • Whole cells expressing the opioid receptor of interest.

  • Forskolin (an adenylyl cyclase activator).

  • Test compound (e.g., this compound) at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Stimulation: Cells are pre-treated with varying concentrations of the test compound.

  • Adenylyl Cyclase Activation: Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the forskolin-stimulated cAMP production (IC50) is determined from the dose-response curve.

Visualizations

Opioid Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist (e.g., this compound) Opioid_Receptor Opioid Receptor (δ, μ, or κ) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates Galpha_GTP Gαi/o-GTP G_Protein->Galpha_GTP Gbeta_gamma Gβγ G_Protein->Gbeta_gamma Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Leads to Galpha_GTP->Adenylyl_Cyclase Inhibits

Caption: G-protein coupled signaling pathway for opioid receptors.

Radioligand Binding Assay Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis

Caption: Workflow for a radioligand displacement binding assay.

GTPγS Binding Assay Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubate Membranes, [³⁵S]GTPγS, GDP, and Test Compound Membranes->Incubation GTPgS [³⁵S]GTPγS GTPgS->Incubation GDP GDP GDP->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate EC50 Counting->Data_Analysis

Caption: Workflow for a [³⁵S]GTPγS functional binding assay.

Conclusion

The experimental data presented in this guide strongly support the characterization of this compound as a potent and highly selective agonist for the delta-opioid receptor. The binding affinity (Ki) of this compound for the delta-opioid receptor is in the sub-nanomolar range, and it exhibits a selectivity of over 1,800-fold for the delta receptor compared to the mu receptor and over 9,500-fold compared to the kappa receptor.[1] This high degree of selectivity is further corroborated by functional assay data, where this compound potently activates the delta-opioid receptor with an EC50 in the nanomolar range, while showing minimal to no activity at mu and kappa receptors at concentrations up to 10,000 nM.[1]

In comparison to other well-known delta-opioid agonists such as SNC-80 and DPDPE, this compound demonstrates a superior selectivity profile. While SNC-80 and DPDPE are also selective for the delta receptor, their selectivity ratios over mu and kappa receptors are considerably lower than those of this compound. The mu-selective agonist DAMGO and the kappa-selective agonist U-69,593 show high affinity and potency for their respective primary targets with minimal interaction with the delta receptor, further highlighting the distinct and selective profile of this compound.

The comprehensive in vitro data, gathered through standardized and robust experimental protocols, validates this compound as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the delta-opioid receptor system. Its high selectivity makes it a promising candidate for further research and development as a potential therapeutic agent with a reduced side-effect profile compared to non-selective opioids.

References

A Comparative Analysis of ADL-5747 and Endogenous Opioid Peptides at the Delta-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the synthetic delta-opioid receptor agonist ADL-5747 and endogenous opioid peptides, focusing on their receptor binding, functional activity, and downstream signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a novel, orally bioavailable, and selective non-peptidic agonist for the delta-opioid receptor (DOR)[1]. It has demonstrated significant analgesic properties in preclinical models of inflammatory and neuropathic pain[2]. A key characteristic of this compound is its biased agonism. Unlike endogenous opioid peptides such as enkephalins, which are the natural ligands for the DOR, this compound shows a preference for the G-protein signaling pathway with minimal engagement of the β-arrestin pathway. This biased activity results in a distinct pharmacological profile, most notably a lack of receptor internalization and hyperlocomotion at therapeutic doses, which are typically observed with other DOR agonists[2][3].

Endogenous opioid peptides, including enkephalins (Met-enkephalin and Leu-enkephalin), β-endorphin, and dynorphins, are naturally occurring neuropeptides that modulate pain, mood, and various physiological processes by activating opioid receptors[4]. While enkephalins exhibit the highest affinity for the DOR, other endogenous opioids can also interact with this receptor subtype, albeit with lower affinity[5][6][7]. Activation of DOR by endogenous peptides initiates a cascade of intracellular events, including G-protein-mediated signaling and β-arrestin-dependent receptor desensitization and internalization.

This guide presents a quantitative comparison of the binding affinities and functional potencies of this compound and various endogenous opioid peptides at the delta-opioid receptor. It also provides detailed experimental protocols for the key assays used to generate this data and visualizes the distinct signaling pathways using Graphviz diagrams.

Quantitative Comparison of Receptor Binding and Functional Activity

The following tables summarize the in vitro binding affinity (Ki) and functional potency (EC50) of this compound and a selection of endogenous opioid peptides at the delta-opioid receptor.

Table 1: Delta-Opioid Receptor Binding Affinity (Ki)

CompoundKi (nM)Species/Cell LineRadioligandReference
This compound0.94Human (hDOR) in HEK293 cells[3H]NaltrindoleLe Bourdonnec et al., 2009
Leu-enkephalin1.2 - 10VariousVariousMultiple Sources
Met-enkephalin1.5 - 15VariousVariousMultiple Sources
β-endorphin~20Bovine Pineal Membranes[125I]β-endorphinRosenbaum et al., 1989[7]
Dynorphin ANanomolar rangeHuman (hDOR)[3H]-diprenorphineZhang et al., 1995[5]

Table 2: Delta-Opioid Receptor Functional Potency (EC50)

CompoundEC50 (nM)AssaySpecies/Cell LineReference
This compound20GTPγS BindingHuman (hDOR) in HN9.10 cellsLe Bourdonnec et al., 2009 (from BindingDB)[8]
Leu-enkephalin0.5 - 5Various (e.g., cAMP inhibition)VariousMultiple Sources
Met-enkephalin1 - 10Various (e.g., cAMP inhibition)VariousMultiple Sources
Dynorphin ANanomolar rangeK+ current activationHuman (hDOR) in Xenopus oocytesZhang et al., 1995[5]

Signaling Pathways

This compound and endogenous opioid peptides activate the delta-opioid receptor, which is a G-protein coupled receptor (GPCR). However, they exhibit different downstream signaling profiles.

Endogenous Opioid Peptide Signaling at the Delta-Opioid Receptor

Activation of the DOR by endogenous peptides like enkephalins leads to the coupling of inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that includes:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels:

    • Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and neuronal hyperpolarization[9][10][11][12].

    • Inhibition of N-type voltage-gated calcium channels, which reduces calcium influx and subsequent neurotransmitter release[13][14][15].

  • β-Arrestin Recruitment: This leads to receptor desensitization, internalization (endocytosis), and can initiate G-protein-independent signaling cascades.

EOP Endogenous Opioid Peptide (e.g., Enkephalin) DOR Delta-Opioid Receptor (DOR) EOP->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates Beta_arrestin β-Arrestin DOR->Beta_arrestin Recruits G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates Ca_channel N-type Ca2+ Channel G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces K_ion K+ GIRK->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Ca_ion Ca2+ Ca_channel->Ca_ion Influx Neurotransmitter_release Neurotransmitter Release Ca_ion->Neurotransmitter_release Internalization Receptor Internalization Beta_arrestin->Internalization Promotes

Endogenous Opioid Peptide Signaling Pathway
This compound Signaling at the Delta-Opioid Receptor

This compound exhibits biased agonism, preferentially activating the G-protein-mediated pathway while having minimal effect on β-arrestin recruitment. This leads to:

  • Robust G-protein signaling: Similar to endogenous peptides, this compound effectively inhibits adenylyl cyclase and modulates ion channels, contributing to its analgesic effects.

  • Minimal β-arrestin recruitment and receptor internalization: This lack of β-arrestin engagement is thought to contribute to its favorable side-effect profile, including the absence of hyperlocomotion seen with other DOR agonists[2][3].

ADL5747 This compound DOR Delta-Opioid Receptor (DOR) ADL5747->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates Beta_arrestin β-Arrestin DOR->Beta_arrestin Minimal Recruitment G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates Ca_channel N-type Ca2+ Channel G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces K_ion K+ GIRK->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Ca_ion Ca2+ Ca_channel->Ca_ion Influx Neurotransmitter_release Neurotransmitter Release Ca_ion->Neurotransmitter_release

This compound Biased Agonist Signaling Pathway

Experimental Protocols

The quantitative data presented in this guide were primarily generated using the following experimental methodologies:

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Start Start Prepare_membranes Prepare cell membranes expressing DOR Start->Prepare_membranes Incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound (this compound or endogenous opioid peptide) Prepare_membranes->Incubate Separate Separate bound and free radioligand by filtration Incubate->Separate Measure Measure radioactivity of bound radioligand Separate->Measure Analyze Analyze data to determine IC50 and calculate Ki Measure->Analyze End End Analyze->End

Radioligand Binding Assay Workflow

Detailed Protocol:

  • Membrane Preparation: Cell membranes expressing the delta-opioid receptor (e.g., from transfected HEK293 or CHO cells) are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated in a buffer solution with a constant concentration of a radiolabeled ligand that binds to the DOR (e.g., [3H]naltrindole) and varying concentrations of the unlabeled test compound (the "competitor").

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the extent to which an agonist activates a G-protein coupled receptor by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G-protein.

Start Start Prepare_membranes Prepare cell membranes expressing DOR Start->Prepare_membranes Incubate Incubate membranes with GDP, [35S]GTPγS, and varying concentrations of the agonist (this compound or endogenous opioid peptide) Prepare_membranes->Incubate Separate Separate bound and free [35S]GTPγS by filtration Incubate->Separate Measure Measure radioactivity of bound [35S]GTPγS Separate->Measure Analyze Analyze data to determine EC50 and Emax Measure->Analyze End End Analyze->End

[35S]GTPγS Binding Assay Workflow

Detailed Protocol:

  • Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the DOR are prepared.

  • Incubation: The membranes are incubated in a buffer containing GDP, [35S]GTPγS, and varying concentrations of the agonist. Agonist binding to the receptor promotes the exchange of GDP for GTP (or [35S]GTPγS in this case) on the Gα subunit.

  • Filtration: The reaction is terminated by rapid filtration to separate the membrane-bound [35S]GTPγS from the free radiolabel.

  • Quantification: The radioactivity retained on the filters is measured.

  • Data Analysis: The data is used to generate a dose-response curve, from which the potency (EC50) and efficacy (Emax) of the agonist can be determined.

Conclusion

This compound represents a significant development in the field of opioid pharmacology. Its distinct profile as a biased agonist at the delta-opioid receptor, favoring G-protein signaling over β-arrestin recruitment, differentiates it from endogenous opioid peptides. This biased agonism translates to a potent analgesic effect in preclinical models, with a potentially improved side-effect profile due to the lack of significant receptor internalization. The quantitative data and signaling pathway diagrams presented in this guide provide a clear framework for understanding the comparative pharmacology of this compound and endogenous opioids, offering valuable insights for researchers and drug developers in the pursuit of safer and more effective pain therapeutics.

References

A Comparative Analysis of the Side-Effect Profiles of ADL-5747 and Traditional Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the side-effect profiles of the investigational δ-opioid receptor agonist ADL-5747 and traditional µ-opioid receptor agonists. While clinical development of this compound was discontinued due to a lack of efficacy in Phase II trials, preclinical data suggests a potentially divergent and possibly more favorable side-effect profile compared to conventional opioids.[1] This document synthesizes available preclinical and clinical information, details relevant experimental protocols for assessing opioid side effects, and presents signaling pathways to elucidate the mechanistic basis for these differences.

Executive Summary

Traditional opioids, primarily acting on the µ-opioid receptor (MOR), are potent analgesics but are associated with a significant burden of dose-limiting and sometimes life-threatening side effects. These include respiratory depression, constipation, sedation, nausea, and the potential for tolerance, dependence, and addiction.[2][3] this compound, a δ-opioid receptor (DOR) agonist, was investigated as an alternative analgesic with the hypothesis that selective DOR activation could provide pain relief with a reduced side-effect profile.[4][5] Preclinical studies in animal models indicated that this compound may lack some of the classic adverse effects of MOR agonists, such as hyperlocomotion, a proxy for certain central nervous system (CNS) side effects.[5][6] However, a comprehensive clinical side-effect profile for this compound remains largely unpublished following the termination of its clinical trials.

Comparative Side-Effect Profiles

Due to the limited availability of public data from the this compound clinical trials (NCT00979953 and NCT01058642), a direct quantitative comparison of its side-effect profile with that of traditional opioids in humans is not possible.[7][8] The following table summarizes the known or expected side-effect profiles based on preclinical data for this compound and extensive clinical data for traditional opioids.

Side EffectThis compound (δ-Opioid Agonist)Traditional Opioids (µ-Opioid Agonists)
Respiratory Depression Potentially lower risk, though not definitively established in humans.Significant and potentially fatal risk.[9]
Constipation Expected to be less severe due to different gut receptor populations, but not clinically verified.Very common and persistent.[2][3]
Nausea and Vomiting Unknown in humans.Common, particularly at the initiation of therapy.[2][10]
Sedation Unknown in humans.Common and can impair cognitive and motor function.[2][3]
Addiction and Dependence Believed to have a lower potential, a key rationale for DOR agonist development.High potential, leading to the current opioid crisis.
Hyperlocomotion (in rodents) Did not induce hyperlocomotion in preclinical studies.[5][6]Can induce hyperlocomotion in rodents.
Seizures A concern with some δ-opioid agonists, but reportedly not observed with this compound's structural class.[11]Generally not a primary side effect, though can occur in overdose.

Signaling Pathways

The differential side-effect profiles of this compound and traditional opioids are rooted in their distinct receptor targets and subsequent intracellular signaling cascades.

Traditional Opioid (µ-Opioid Receptor) Signaling Pathway

Activation of the µ-opioid receptor (MOR) by agonists like morphine leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. This results in the closure of voltage-gated calcium channels and the opening of inwardly rectifying potassium channels, leading to hyperpolarization and reduced neuronal excitability. This pathway is central to both the analgesic effects and many of the adverse effects of traditional opioids.

MOR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein AC Adenylyl Cyclase G_protein->AC Ca_channel Ca²⁺ Channel G_protein->Ca_channel K_channel K⁺ Channel G_protein->K_channel cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Opioid Traditional Opioid Opioid->MOR Hyperpolarization Hyperpolarization (↓ Neuronal Excitability) Ca_influx->Hyperpolarization K_efflux->Hyperpolarization

Caption: µ-Opioid Receptor Signaling Pathway.

This compound (δ-Opioid Receptor) Signaling Pathway

This compound activates the δ-opioid receptor (DOR), which, like the MOR, is coupled to Gi/o proteins. The canonical pathway also involves the inhibition of adenylyl cyclase. However, DORs can also signal through alternative pathways, including the activation of MAP kinases, which may contribute to both its analgesic and potentially distinct side-effect profile. The lack of receptor internalization observed with this compound in preclinical studies suggests biased agonism, which could be a key factor in its different pharmacological profile.[5][6]

DOR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular DOR δ-Opioid Receptor G_protein Gi/o Protein DOR->G_protein AC Adenylyl Cyclase G_protein->AC MAPK_pathway MAP Kinase Pathway G_protein->MAPK_pathway cAMP ↓ cAMP AC->cAMP Cellular_effects Altered Gene Expression MAPK_pathway->Cellular_effects ADL5747 This compound ADL5747->DOR

Caption: δ-Opioid Receptor Signaling Pathway.

Experimental Protocols

The assessment of opioid-related side effects in a clinical trial setting requires standardized and validated methodologies. Below are detailed protocols for evaluating key adverse events associated with opioid use.

Assessment of Opioid-Induced Constipation (OIC)
  • Objective: To quantify the incidence and severity of constipation induced by an opioid agonist.

  • Methodology:

    • Patient-Reported Outcomes: Utilize validated questionnaires such as the Bowel Function Index (BFI) and the Bristol Stool Form Scale. These should be administered at baseline and at regular intervals throughout the study.

    • Spontaneous Bowel Movement (SBM) Frequency: Patients record the number of SBMs in a daily diary. An SBM is defined as a bowel movement that occurs without the use of rescue laxatives.

    • Rescue Medication Use: Track the frequency and dosage of rescue laxatives required by patients.

    • Rome IV Criteria: Assess for the presence of OIC based on the Rome IV diagnostic criteria at baseline and follow-up visits.

OIC_Assessment_Workflow Start Patient Enrollment Baseline Baseline Assessment (BFI, Bristol Scale, SBM Diary) Start->Baseline Randomization Randomization (Drug vs. Placebo) Baseline->Randomization Treatment Treatment Period (Daily SBM Diary, Rescue Meds) Randomization->Treatment FollowUp Follow-up Assessments (BFI, Bristol Scale) Treatment->FollowUp Analysis Data Analysis (Compare endpoints between groups) FollowUp->Analysis OIRD_Assessment_Workflow Start Patient Screening (Baseline Respiratory Function) Dosing Drug Administration (Controlled Setting) Start->Dosing Monitoring Continuous Monitoring (SpO₂, EtCO₂, Resp. Rate) Dosing->Monitoring CO2_Challenge CO₂ Rebreathing Test (Optional, for sensitivity) Dosing->CO2_Challenge Data_Collection Data Collection (Record all parameters) Monitoring->Data_Collection CO2_Challenge->Data_Collection Analysis Analysis of Respiratory Events Data_Collection->Analysis Sedation_Assessment_Workflow Start Baseline Cognitive Function Dosing Drug Administration Start->Dosing Time_Points Pre-defined Time Points Post-Dose Dosing->Time_Points Assessments Administer Assessments: - Sedation Scales (POSS/RASS) - Psychomotor Tests (DSST) - VAS for Sedation Time_Points->Assessments Repeat Repeat at all Time Points Assessments->Repeat Analysis Analyze Changes from Baseline Assessments->Analysis Repeat->Time_Points

References

Safety Operating Guide

Safeguarding Researchers: Personal Protective Equipment and Disposal Guidelines for ADL-5747

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines essential safety protocols for the handling and disposal of ADL-5747, a novel opioid analgesic. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate risks associated with this potent compound.

While specific safety data for this compound is limited due to its discontinued development in Phase II trials, its classification as a novel opioid analgesic necessitates stringent handling protocols.[1] The following guidelines are based on established best practices for managing potent pharmaceutical compounds and opioids in a laboratory setting.[2][3]

Personal Protective Equipment (PPE)

The primary goal in handling potent compounds is to minimize exposure through engineering controls; however, appropriate PPE is a critical secondary line of defense.[4] The selection of PPE should be based on a risk assessment of the specific procedures being performed.

PPE CategoryMinimum RequirementRecommended for Powder Handling/Aerosol Risk
Hand Protection Single pair of nitrile glovesDouble-gloving with nitrile gloves
Protective Clothing Laboratory coatDisposable coveralls or gown
Eye Protection Safety glasses with side shieldsChemical splash goggles
Respiratory Protection Not generally required for solutionsN95, N100, P100, or R100 respirator[5]

Operational Plan for Handling this compound

A systematic approach is crucial for the safe handling of this compound at every stage. The following workflow diagram illustrates the decision-making process for ensuring appropriate safety measures are in place.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Risk Assessment Risk Assessment Select PPE Select PPE Risk Assessment->Select PPE Prepare Spill Kit Prepare Spill Kit Select PPE->Prepare Spill Kit Weighing/Aliquoting (Powder) Weighing/Aliquoting (Powder) Prepare Spill Kit->Weighing/Aliquoting (Powder) High Risk Working with Solutions Working with Solutions Prepare Spill Kit->Working with Solutions Lower Risk Post-Handling Decontamination Post-Handling Decontamination Weighing/Aliquoting (Powder)->Post-Handling Decontamination Working with Solutions->Post-Handling Decontamination Segregate Waste Segregate Waste Post-Handling Decontamination->Segregate Waste Dispose via Approved Vendor Dispose via Approved Vendor Segregate Waste->Dispose via Approved Vendor

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:

  • Potent Compound Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips, vials) must be collected in a dedicated, clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container.

  • Sharps: Needles and other sharps must be disposed of in a designated sharps container for potent compounds.

  • Decontamination: All surfaces and equipment must be decontaminated after use. The cleaning materials should be disposed of as potent compound waste.[3]

  • Final Disposal: All segregated waste streams must be disposed of through a licensed hazardous waste vendor with experience in handling potent pharmaceutical compounds. Do not mix with general laboratory waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ADL-5747
Reactant of Route 2
Reactant of Route 2
ADL-5747

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.